molecular formula C9H9NO4 B587273 Salicyluric acid-13C2,15N CAS No. 1286521-95-6

Salicyluric acid-13C2,15N

Cat. No.: B587273
CAS No.: 1286521-95-6
M. Wt: 198.15 g/mol
InChI Key: ONJSZLXSECQROL-STSDVMRASA-N
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Description

2-Hydroxy Hippuric Acid-13C2,15N is a stable isotope-labeled analog of salicyluric acid, a key human metabolite of salicylic acid. This compound is an essential tracer in metabolic studies, enabling precise tracking and quantification of hippuric acid pathways using advanced techniques like NMR spectroscopy and mass spectrometry . Its incorporated 13C and 15N labels allow for non-perturbing investigation into protein structure-function relationships and dynamics through methods such as Site-Directed Stable Isotope Incorporation . In metabolomics, this labeled standard is crucial for developing synergistic NMR/HRMS approaches, improving the accuracy of metabolite identification and absolute quantification in complex biofluids like urine without the need for analytical calibration curves . It serves as a vital tool for research in proteomics, metabolomics, and the study of metabolic disorders.

Properties

CAS No.

1286521-95-6

Molecular Formula

C9H9NO4

Molecular Weight

198.15 g/mol

IUPAC Name

2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

InChI

InChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)/i5+1,8+1,10+1

InChI Key

ONJSZLXSECQROL-STSDVMRASA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)[15NH][13CH2][13C](=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)O

Synonyms

N-(2-Hydroxybenzoyl)glycine-13C2,15N;  o-Hydroxy-hippuric Acid;  Salicyluric Acid-13C2,15N;  (2-Hydroxybenzoyl)glycine-13C2,15N;  2-Hydroxyhippuric Acid-13C2,15N;  NSC 524135-13C2,15N;  Salicyloylglycine-13C2,15N;  o-Hydroxyhippuric Acid-13C2,15N; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, a stable isotope-labeled form of Salicyluric acid, serves as a valuable tool in metabolic research and drug development. Salicyluric acid is the primary metabolite of salicylic acid, formed through conjugation with glycine, and is predominantly excreted via the kidneys.[1][2] The incorporation of the heavy isotope ¹⁵N into the glycine moiety allows for precise tracking and quantification of this metabolite in biological systems using mass spectrometry and NMR spectroscopy. This guide provides a comprehensive overview of its synthesis, properties, biological significance, and the experimental protocols relevant to its study.

Chemical Properties and Data

The chemical properties of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid are closely related to its unlabeled counterpart, Salicyluric acid. The primary difference lies in its molecular weight due to the presence of the ¹⁵N isotope.

PropertyValue
Chemical Formula C₉H₉¹⁵NO₄
Molecular Weight 196.17 g/mol (approx.)
Monoisotopic Mass 196.0505 g/mol (approx.)
Synonyms Salicyluric-[¹⁵N]-acid, N-(2-hydroxybenzoyl)-[¹⁵N]glycine, o-Hydroxyhippuric-[¹⁵N]-acid
CAS Number Not available for the ¹⁵N-labeled compound. Unlabeled: 487-54-7[3][4]
Appearance Expected to be a pinkish-white solid[5]
Melting Point 165 °C (for unlabeled compound)[5]

Synthesis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

The synthesis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is a two-step process. First, ¹⁵N-labeled glycine is synthesized. Subsequently, this labeled amino acid is coupled with a derivative of salicylic acid.

Step 1: Synthesis of [¹⁵N]Glycine

A common method for the synthesis of ¹⁵N-labeled glycine is the amination of a haloacid, specifically chloroacetic acid, using ¹⁵N-labeled ammonia.[4][6][7][8]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve chloroacetic acid in water.

  • Amination: Slowly add an aqueous solution of ¹⁵N-labeled ammonia (¹⁵NH₃) to the chloroacetic acid solution under constant stirring. The reaction is typically carried out in a sealed vessel to prevent the loss of the expensive ¹⁵N-ammonia.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the resulting ¹⁵N-glycine can be purified by recrystallization from a methanol-water mixture.

Synthesis_of_15N_Glycine Chloroacetic_Acid Chloroacetic Acid Reaction Amination Reaction Chloroacetic_Acid->Reaction NH3_15N Aqueous Ammonia (¹⁵NH₃) NH3_15N->Reaction Glycine_15N [¹⁵N]Glycine Reaction->Glycine_15N Purification Purification (Recrystallization) Glycine_15N->Purification Final_Product Pure [¹⁵N]Glycine Purification->Final_Product

Caption: Synthesis workflow for [¹⁵N]Glycine.

Step 2: Synthesis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

The final product is synthesized by the acylation of the prepared [¹⁵N]glycine with salicyloyl chloride.[5]

Experimental Protocol:

  • Preparation of [¹⁵N]Glycine Solution: Dissolve the synthesized [¹⁵N]glycine in a 10% sodium hydroxide (NaOH) solution.[5]

  • Acylation: Slowly add salicyloyl chloride to the stirred [¹⁵N]glycine solution at room temperature. The reaction mixture is typically stirred overnight.[5]

  • Reaction Monitoring: The reaction progress can be monitored by TLC using a hexane:ethyl acetate (7:3) mobile phase.[5]

  • Work-up: After the reaction is complete, treat the mixture with crushed ice. Acidify the solution by the dropwise addition of concentrated hydrochloric acid (HCl) until a precipitate forms.[5]

  • Purification: The crude product can be purified by treating it with carbon tetrachloride (CCl₄) to remove any residual benzoic acid, followed by boiling and filtration. The final product is obtained as a pinkish-white solid.[5]

Synthesis_of_15N_Salicyluric_Acid Glycine_15N [¹⁵N]Glycine in 10% NaOH Acylation Acylation Reaction Glycine_15N->Acylation Salicyloyl_Chloride Salicyloyl Chloride Salicyloyl_Chloride->Acylation Crude_Product Crude Product Acylation->Crude_Product Acidification Acidification (HCl) Crude_Product->Acidification Purification Purification (CCl₄) Acidification->Purification Final_Product 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid Purification->Final_Product Metabolic_Pathway Salicylic_Acid Salicylic Acid Conjugation Glycine Conjugation (Liver, Kidneys) Salicylic_Acid->Conjugation Glycine Glycine Glycine->Conjugation Salicyluric_Acid Salicyluric Acid Conjugation->Salicyluric_Acid Excretion Renal Excretion Salicyluric_Acid->Excretion

References

An In-depth Technical Guide to the Synthesis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, a stable isotope-labeled derivative of salicyluric acid. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate the successful laboratory-scale preparation of this compound. The synthesis is presented as a three-step process, commencing with the preparation of salicyloyl chloride, followed by the synthesis of ¹⁵N-labeled glycine, and culminating in the coupling of these two precursors.

Overview of the Synthetic Pathway

The synthesis of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid is achieved through a convergent synthesis strategy. The overall workflow involves the independent preparation of two key intermediates, salicyloyl chloride and ¹⁵N-glycine, which are then coupled to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Preparation of Salicyloyl Chloride cluster_1 Step 2: Synthesis of ¹⁵N-Glycine cluster_2 Step 3: Coupling Reaction Salicylic_acid Salicylic Acid Salicyloyl_chloride Salicyloyl Chloride Salicylic_acid->Salicyloyl_chloride SOCl₂ Thionyl_chloride Thionyl Chloride Thionyl_chloride->Salicyloyl_chloride Final_Product 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid Salicyloyl_chloride->Final_Product Chloroacetic_acid Chloroacetic Acid 15N_Glycine ¹⁵N-Glycine Chloroacetic_acid->15N_Glycine ¹⁵NH₄OH 15N_Ammonia ¹⁵N-Aqueous Ammonia 15N_Ammonia->15N_Glycine 15N_Glycine->Final_Product NaOH (aq)

Caption: Overall synthetic workflow for 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid.

Experimental Protocols

Step 1: Synthesis of Salicyloyl Chloride from Salicylic Acid

Salicyloyl chloride is prepared by the reaction of salicylic acid with thionyl chloride.

Materials:

  • Salicylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Aluminum chloride (AlCl₃, catalyst, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add salicylic acid.

  • Slowly add an excess of thionyl chloride (approximately 1.5-2.0 molar equivalents). The reaction can be performed neat or in an inert solvent like anhydrous toluene. A catalytic amount of aluminum chloride can be added to increase the reaction rate.

  • Heat the mixture to 40-45°C for 1.5 hours or until the evolution of HCl and SO₂ gases ceases.[1]

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude salicyloyl chloride can be used in the next step without further purification. For higher purity, vacuum distillation can be performed.

Quantitative Data for Salicyloyl Chloride Synthesis

ParameterValueReference
Yield >90%[2]
Purity High[3]
Appearance Oily/syrupy liquid[2]
Step 2: Synthesis of ¹⁵N-Glycine

¹⁵N-labeled glycine is synthesized via the amination of chloroacetic acid with ¹⁵N-labeled aqueous ammonia.

Materials:

  • Chloroacetic acid

  • ¹⁵N-Aqueous ammonia (e.g., 98 atom % ¹⁵N)

  • Deionized water

  • Methanol

Procedure:

  • Dissolve chloroacetic acid in deionized water.

  • In a separate flask, place the ¹⁵N-aqueous ammonia solution.

  • Slowly add the chloroacetic acid solution to the stirred ammonia solution. The reaction is exothermic and should be controlled.

  • After the addition is complete, continue stirring at room temperature for several hours or overnight.

  • Concentrate the reaction mixture under reduced pressure to remove excess water and ammonia.

  • To the concentrated residue, add methanol to precipitate the ¹⁵N-glycine, leaving the ammonium chloride byproduct in solution.

  • Collect the precipitated ¹⁵N-glycine by filtration, wash with methanol, and dry.

Quantitative Data for ¹⁵N-Glycine Synthesis and Characterization

ParameterValueReference(s)
Isotopic Enrichment >98% (commercially available)[4]
Molecular Weight 76.06 g/mol [5]
¹³C NMR (ppm) α-carbon: ~43-47[6]
¹⁵N NMR (ppm) ~104-115[6]
Mass Spectrometry Molecular ion (M+H)⁺ at m/z 77, confirming ¹⁵N incorporation.[7][8]
Step 3: Synthesis of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid

The final product is synthesized by the Schotten-Baumann acylation of ¹⁵N-glycine with salicyloyl chloride.

Materials:

  • ¹⁵N-Glycine

  • Salicyloyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Carbon tetrachloride (CCl₄) for washing (optional)

Procedure:

  • Dissolve ¹⁵N-glycine in a 10% aqueous solution of sodium hydroxide.

  • To the stirred solution, slowly add salicyloyl chloride at room temperature.

  • Continue stirring the mixture overnight.

  • Cool the reaction mixture in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • To remove any unreacted salicylic acid, the crude product can be washed with a small amount of carbon tetrachloride.

  • Recrystallize the product from hot water to obtain pure 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid.

Characterization of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid

Quantitative Data for 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid

ParameterValueReference(s)
Expected Yield ~90% (based on unlabeled synthesis)
Appearance White to pinkish-white solid
Melting Point 164-165 °C[9]
Molecular Weight 196.17 g/mol
¹H NMR (DMSO-d₆, ppm) δ 12.5 (s, 1H, COOH), 11.8 (s, 1H, OH), 9.2 (t, 1H, NH), 7.9 (dd, 1H, Ar-H), 7.4 (t, 1H, Ar-H), 6.9 (m, 2H, Ar-H), 4.1 (d, 2H, CH₂)
¹³C NMR (DMSO-d₆, ppm) δ 171.5 (COOH), 168.0 (C=O, amide), 159.0 (C-OH, Ar), 133.0 (CH, Ar), 130.0 (CH, Ar), 120.0 (C, Ar), 118.0 (CH, Ar), 116.0 (CH, Ar), 42.0 (CH₂)[10][11][12][13]
IR (cm⁻¹) ~3300 (N-H), ~3000-2500 (O-H, acid), ~1730 (C=O, acid), ~1650 (C=O, amide)
Mass Spectrometry Molecular ion (M+H)⁺ at m/z 197. Key fragments at m/z 121 (salicyloyl cation) and m/z 76 (¹⁵N-glycine fragment).[14][15][16]

Signaling Pathways and Logical Relationships

The synthesis of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid does not directly involve biological signaling pathways. However, the logical relationship of the synthesis can be represented as a series of dependent steps.

logical_relationship Start Starting Materials (Salicylic Acid, Chloroacetic Acid, ¹⁵N-Ammonia) Step1 Synthesis of Salicyloyl Chloride Start->Step1 Step2 Synthesis of ¹⁵N-Glycine Start->Step2 Step3 Coupling of Intermediates Step1->Step3 Step2->Step3 End Final Product: 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid Step3->End

Caption: Logical flow of the multi-step synthesis.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the precise and accurate quantification of molecules within complex biological matrices is paramount for robust research and development. Stable Isotope Dilution Mass Spectrometry (SIDMS) has emerged as the definitive method for achieving the highest levels of accuracy, precision, and reliability. This technical guide provides a comprehensive exploration of the fundamental principles of SIDMS, detailed experimental protocols, and the quantitative performance that establishes it as a benchmark analytical technique.

Core Principles of Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution Mass Spectrometry is a quantitative technique that hinges on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample.[1][2][3] This "internal standard" is chemically identical to the analyte but possesses a different mass due to the incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][3]

The central tenet of SIDMS lies in the measurement of the ratio of the naturally occurring analyte to the isotopically labeled internal standard.[1][2] Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, chromatographic separation, and ionization.[4][5] This co-elution and co-ionization effectively cancels out variations in sample recovery and matrix effects, which are significant sources of error in other quantitative methods. Unlike traditional analytical approaches that depend on signal intensity, isotope dilution relies on signal ratios, contributing to its superior accuracy.[1]

The fundamental equation for calculating the concentration of the unknown analyte in a sample using the single isotope dilution method is:

Cx = Cs * ( ( Rs - Rm ) / ( Rm - Rx ) ) * ( Ws / Wx )

Where:

  • Cx is the concentration of the analyte in the sample.

  • Cs is the concentration of the isotopically labeled standard (spike).

  • Rx is the isotope ratio of the analyte.

  • Rs is the isotope ratio of the spike.

  • Rm is the measured isotope ratio of the mixture.

  • Wx is the weight of the sample.

  • Ws is the weight of the spike solution added.

This reliance on ratios makes SIDMS a powerful tool for obtaining highly accurate and precise measurements, often reducing the uncertainty of measurement results from 5% to as low as 1%.[1]

Experimental Workflow and Protocols

A typical SIDMS experiment follows a structured workflow designed to ensure accurate quantification. The following sections detail a generalized protocol for the analysis of a small molecule drug in a biological matrix, such as plasma.

Diagram: General Experimental Workflow for Stable Isotope Dilution Mass Spectrometry

SIDMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Addition of Known Amount of Isotopically Labeled Internal Standard Sample->Spike Equilibrate Vortex and Equilibrate Spike->Equilibrate Precipitate Protein Precipitation (e.g., with Methanol/Zinc Sulfate) Equilibrate->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Analyte and Internal Standard) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: A generalized workflow for Stable Isotope Dilution Analysis.

Detailed Experimental Protocol: Quantification of a Small Molecule in Plasma

1. Preparation of Standards and Quality Controls:

  • Prepare a stock solution of the analyte and the isotopically labeled internal standard in a suitable organic solvent (e.g., methanol).

  • Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To 100 µL of each sample, standard, and QC, add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

3. Protein Precipitation:

  • Add 200 µL of a protein precipitation solution (e.g., methanol containing 0.1 M zinc sulfate).[3]

  • Vortex vigorously for 1 minute to precipitate proteins.[3]

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[3]

4. Sample Analysis by LC-MS/MS:

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]

  • Inject a defined volume (e.g., 5-10 µL) onto the LC-MS/MS system.

5. Liquid Chromatography Parameters:

  • System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient: A suitable gradient to ensure separation of the analyte from potential interferences.

  • Flow Rate: A typical flow rate for a UHPLC system would be 0.4-0.6 mL/min.

6. Mass Spectrometry Parameters:

  • Instrument: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6] Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

7. Data Analysis:

  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data and Performance

SIDMS is renowned for its ability to deliver highly accurate and precise quantitative data. The use of a stable isotope-labeled analog of the analyte as an internal standard is crucial for achieving this level of performance.

Table 1: Typical Performance Characteristics of SIDMS Methods

ParameterTypical ValueSignificance
Accuracy 95-105%Closeness of the measured value to the true value.
Precision (CV%) < 15%Reproducibility of the measurement.
Lower Limit of Quantification (LLOQ) Analyte DependentThe lowest concentration that can be reliably quantified.
Linearity (r²) > 0.99The ability to elicit results that are directly proportional to the concentration.

Table 2: Comparison of Quantitative Performance with and without Isotope Dilution

Analytical MethodTypical UncertaintyKey Advantages of SIDMS
External Standard Calibration 5-20%Compensates for sample loss and matrix effects.
Internal Standard (non-isotopic) 2-10%Co-elution and co-ionization minimize variability.
Stable Isotope Dilution < 1-5%Considered the "gold standard" for accuracy.[2]

Logical Relationships in Quantification

The core of SIDMS quantification lies in the predictable change in the isotopic ratio upon mixing the sample with the internal standard.

Diagram: Principle of Isotope Dilution Quantification

Isotope_Dilution_Principle cluster_initial Initial State cluster_final Final State Analyte Sample with Unknown Amount of Analyte (Natural Isotopic Abundance) Mix Mixing and Equilibration Analyte->Mix Standard Known Amount of Isotopically Labeled Standard (Enriched in a Heavier Isotope) Standard->Mix Mixture Homogenized Mixture of Analyte and Standard Mix->Mixture MS_Analysis Mass Spectrometric Analysis Mixture->MS_Analysis Ratio Measurement of the Isotope Ratio (Native Analyte / Labeled Standard) MS_Analysis->Ratio Quantification Calculation of Unknown Analyte Concentration Ratio->Quantification

Caption: The logical relationship in quantification by isotope dilution.

Applications in Drug Development and Research

The high accuracy and precision of SIDMS make it an indispensable tool across various stages of drug development and scientific research:

  • Pharmacokinetic Studies: Accurately determining drug concentrations in biological fluids to understand absorption, distribution, metabolism, and excretion (ADME).[4]

  • Biomarker Validation: Quantitative analysis of endogenous biomarkers for disease diagnosis, prognosis, and monitoring treatment efficacy.[7]

  • Metabolomics: Quantifying metabolites in biological systems to gain insights into metabolic pathways and the effects of drug candidates.[4]

  • Reference Material Certification: Used by national metrology institutes to certify the concentration of analytes in reference materials due to its high metrological standing.[1]

Conclusion

Stable Isotope Dilution Mass Spectrometry stands as the gold standard for quantitative analysis, offering unparalleled accuracy and precision. By effectively mitigating the challenges posed by complex matrices and procedural variations through the use of an ideal internal standard, SIDMS provides reliable and defensible data. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of this technique are essential for making critical decisions in research, development, and quality control.

References

The Cornerstone of Quantitative Proteomics: A Technical Guide to 15N Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the ability to accurately quantify changes in protein abundance is paramount. This technical guide delves into the pivotal role of Nitrogen-15 (15N) labeled internal standards, a robust methodology that has become a cornerstone for precise and reliable quantitative proteomics. By introducing a stable, heavy isotope of nitrogen into proteins, researchers can create internal standards that are chemically identical to their endogenous counterparts, enabling unparalleled accuracy in mass spectrometry-based quantification. This guide provides an in-depth exploration of the core principles, experimental workflows, quantitative data considerations, and practical applications of 15N labeling in proteomics, with a particular focus on its utility in drug discovery and development.

The Principle of 15N Metabolic Labeling

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used technique, but 15N metabolic labeling offers a powerful alternative, particularly for organisms that are not amenable to SILAC or when a more cost-effective, global labeling strategy is desired.[1][2] The fundamental principle involves growing cells or whole organisms in a medium where the sole nitrogen source is enriched with the heavy isotope, 15N. This leads to the incorporation of 15N into all nitrogen-containing amino acids and, consequently, into the entire proteome.

When a "heavy" 15N-labeled proteome (the internal standard) is mixed with a "light" 14N proteome (the experimental sample), the chemically identical proteins and their resulting peptides co-elute during chromatography.[3] However, they are distinguishable by mass spectrometry due to the mass difference imparted by the 15N isotope.[4] The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples.[5] This approach effectively minimizes experimental variability introduced during sample preparation, as the standard and the sample are processed together.[6][7]

Experimental Workflow for 15N Labeling in Proteomics

The successful implementation of 15N labeling hinges on a well-defined experimental workflow. The following diagram illustrates the key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_MS_Analysis Mass Spectrometry Analysis cluster_Data_Analysis Data Analysis Culture Cell/Organism Culture Labeling Metabolic Labeling (15N-enriched medium) Culture->Labeling Harvest Cell Harvest & Lysis Labeling->Harvest Mix Mix 14N (Sample) and 15N (Standard) Proteomes Harvest->Mix Digestion Protein Digestion (e.g., Trypsin) Mix->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Peptide/Protein Identification LC_MS->Identification Quantification Quantification (14N/15N Ratio) Identification->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Figure 1: General experimental workflow for quantitative proteomics using 15N metabolic labeling.

Key Experimental Protocols

Metabolic Labeling of E. coli

This protocol is a standard method for producing 15N-labeled proteins for use as internal standards.

Methodology:

  • Prepare M9 Minimal Medium: Prepare 1 liter of M9 minimal medium without ammonium chloride (NH4Cl).[8]

  • Add 15N Source: Aseptically add 1 gram of 15NH4Cl (dissolved in 10 mL of sterile water) as the sole nitrogen source.[8]

  • Supplement the Medium: Add other required supplements such as 20 mL of 20% glucose, 1 mL of vitamins, 10 mL of trace elements, and 2 mL of 1M MgSO4.[8]

  • Inoculation and Growth: Inoculate the medium with a starter culture of E. coli carrying the plasmid for the protein of interest. Grow the culture to the desired optical density.[8]

  • Induction and Harvest: Induce protein expression (e.g., with IPTG) and harvest the cells by centrifugation.

  • Purification: Purify the 15N-labeled protein using standard chromatography techniques. The final protein should be in a low-salt buffer (e.g., 25 mM phosphate buffer, pH < 6.5) for optimal NMR and MS analysis.[8]

Metabolic Labeling of Mammalian Tissues

Labeling whole organisms, such as rats, allows for the generation of a complex, tissue-specific 15N-labeled proteome to be used as an internal standard.[9]

Methodology:

  • Prepare 15N-Enriched Diet: Mix 10g of 15N-labeled spirulina biomass with 30g of protein-free diet powder.[9]

  • Create Food Pellets: Add approximately 6.5 mL of water to the powdered food mixture and form it into pellets for easier feeding.[9]

  • Feeding Regimen: Feed rats the 15N-enriched diet. For tissues with slow protein turnover, such as the brain, labeling across two generations may be necessary to achieve high enrichment levels.[9]

  • Tissue Harvest and Proteome Extraction: Harvest the desired tissues and extract the proteome using standard lysis and protein extraction protocols.

Quantitative Data and Considerations

The accuracy of quantification using 15N labeled standards is dependent on several factors, most notably the efficiency of isotope incorporation.

Labeling Efficiency

Incomplete labeling can lead to the underestimation of protein abundance changes.[10] It is crucial to determine the labeling efficiency and, if necessary, correct the quantitative data.

Organism/SystemLabeling DurationAchieved Labeling Efficiency (%)Reference
Arabidopsis thaliana14 days93 - 99[11][12]
Mammalian Pups (Liver)Postnatal day 20 (Protocol 2)88.8 ± 1.37[9]
Mammalian Pups (Liver)Postnatal day 20 (Protocol 1)76.6 ± 2.68[9]
E. coli (recombinant protein)N/A> 99[13]

Table 1: Examples of 15N Labeling Efficiencies in Different Systems.

Data Analysis Workflow

The analysis of 15N labeling data requires specialized software that can handle the variable mass shifts of peptides based on their nitrogen content.

Data_Analysis_Workflow cluster_Input Input Data cluster_Processing Data Processing cluster_Output Output Raw_Data Raw MS Data (14N/15N mixed sample) DB_Search Database Search (Separate 14N and 15N searches) Raw_Data->DB_Search Labeling_Efficiency Determine Labeling Efficiency DB_Search->Labeling_Efficiency Ratio_Calculation Calculate Peptide Ratios (Light/Heavy) DB_Search->Ratio_Calculation Ratio_Adjustment Adjust Ratios for Labeling Efficiency Labeling_Efficiency->Ratio_Adjustment Ratio_Calculation->Ratio_Adjustment Protein_Quant Protein-level Quantification (Median, IQR) Ratio_Adjustment->Protein_Quant Stats Statistical Analysis Protein_Quant->Stats

Figure 2: Bioinformatic workflow for the analysis of 15N labeling-based quantitative proteomics data.

Software such as Protein Prospector can be utilized for this purpose.[3][11] The process involves separate database searches for 14N and 15N labeled peptides, determination of labeling efficiency, calculation of peptide ratios, and adjustment of these ratios based on the determined efficiency.[3][12]

Applications in Drug Development

The precision afforded by 15N labeled internal standards is invaluable in the field of drug development.

  • Biomarker Discovery and Validation: Accurate quantification of protein expression changes in response to drug treatment can help identify and validate potential biomarkers for drug efficacy and toxicity.

  • Target Engagement Studies: 15N labeling can be used to quantify changes in the abundance or post-translational modifications of a drug's target protein and downstream signaling components.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: By using 15N-labeled drug candidates, their absorption, distribution, metabolism, and excretion (ADME) can be precisely tracked.

  • Understanding Mechanisms of Drug Resistance: Quantitative proteomics can reveal changes in protein expression that contribute to the development of drug resistance.[13]

Advantages and Limitations

Advantages:
  • High Accuracy and Precision: The use of an internal, chemically identical standard minimizes experimental variability.[14]

  • Versatility: Applicable to a wide range of organisms, including those not suitable for SILAC.[1]

  • Global Labeling: All proteins are labeled, providing a comprehensive internal standard.

  • Early Stage Spiking: The standard can be added at the very beginning of the sample preparation workflow, correcting for variations in all subsequent steps.[1][6]

Limitations:
  • Incomplete Labeling: Achieving 100% labeling can be challenging, especially in organisms with slow protein turnover, which can complicate data analysis.[5][11]

  • Complex Data Analysis: The variable mass shift of peptides requires specialized software and expertise for accurate quantification.[11][15]

  • Cost: While often more cost-effective than SILAC amino acids, the price of 15N-enriched media can still be a consideration for large-scale experiments.[16]

  • Potential for Metabolic Perturbations: The introduction of a heavy isotope could potentially alter the metabolism of the organism, although this is generally considered to be a minor effect.

Conclusion

15N labeled internal standards represent a powerful and versatile tool in the quantitative proteomics arsenal. By providing a means for highly accurate and precise measurement of protein abundance, this methodology is instrumental in advancing our understanding of complex biological systems and accelerating the development of new therapeutics. While challenges related to labeling efficiency and data analysis exist, the continued development of sophisticated software and optimized protocols ensures that 15N labeling will remain a gold standard in the field for years to come.[17]

References

Technical Guide: 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, a stable isotope-labeled derivative of salicylglycine. Due to the limited availability of data for the ¹⁵N-labeled compound, this guide focuses on the unlabeled parent compound, 2-[(2-hydroxybenzoyl)amino]acetic acid (CAS No. 487-54-7), and provides a proposed synthetic route for its isotopic analogue. Salicylglycine is a metabolite of salicylic acid and holds relevance in the study of salicylate pharmacology and metabolism. Its anti-inflammatory properties are of significant interest in drug development. This document details its synthesis, physicochemical properties, and the key signaling pathways through which salicylates exert their therapeutic effects.

Chemical Identification and Properties

While a specific CAS number for 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid is not publicly available, the unlabeled compound, 2-[(2-hydroxybenzoyl)amino]acetic acid, also known as salicylglycine or N-(2-hydroxybenzoyl)glycine, is identified by CAS Number 487-54-7 .

Table 1: Physicochemical Properties of 2-[(2-hydroxybenzoyl)amino]acetic acid

PropertyValueSource
Molecular Formula C₉H₉NO₄PubChem
Molecular Weight 195.17 g/mol PubChem
Appearance White to off-white solidGeneric
Melting Point 219-221 °C[1]
Solubility Soluble in methanol[1]
XLogP3 0.9PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem
Exact Mass 195.053158 g/mol PubChem
Monoisotopic Mass 195.053158 g/mol PubChem

Note: Some properties are computationally derived and should be confirmed experimentally.

Experimental Protocols

Synthesis of 2-[(2-hydroxybenzoyl)amino]acetic acid (Salicylglycine)

A common method for the synthesis of salicylglycine is through the Schiff base formation from salicylaldehyde and glycine, followed by rearrangement.[1]

Materials:

  • Glycine

  • Potassium hydroxide (KOH)

  • Methanol

  • Salicylaldehyde

  • Ethanol

  • Propanol

Procedure:

  • Dissolve glycine (5.0 g, 67 mmol) and potassium hydroxide (3.7 g, 66 mmol) in methanol (50 mL).

  • In a separate flask, dissolve salicylaldehyde (8.1 g, 66 mmol) in methanol (50 mL).

  • Add the salicylaldehyde solution to the glycine solution. The mixture will turn yellow and form an orange precipitate.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Filter the resulting solid product and air-dry. The color of the product will change from orange to yellow upon drying.

  • The crude product can be recrystallized from an ethanol-propanol mixture (60:40) to yield the purified potassium N-[(2-hydroxyphenyl)methylene]glycinate.[1]

  • Acidification of the Schiff base intermediate (not detailed in the cited source but a standard procedure) would be required to obtain the final 2-[(2-hydroxybenzoyl)amino]acetic acid.

Proposed Synthesis of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid

The synthesis of the ¹⁵N-labeled compound can be achieved by adapting the above protocol, using ¹⁵N-labeled glycine as the starting material.

Materials:

  • Glycine-¹⁵N

  • Potassium hydroxide (KOH)

  • Methanol

  • Salicylaldehyde

  • Ethanol

  • Propanol

Procedure: The procedure would be identical to the one described for the unlabeled compound, with the substitution of glycine with an equimolar amount of Glycine-¹⁵N. This will incorporate the ¹⁵N isotope into the amide nitrogen of the final product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Glycine Glycine (¹⁵N-labeled) Reaction Schiff Base Formation & Rearrangement Glycine->Reaction Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction KOH KOH KOH->Reaction Methanol Methanol Methanol->Reaction Product 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid Reaction->Product

Proposed synthesis workflow for the ¹⁵N-labeled compound.

Signaling Pathways

Salicylates, including 2-[(2-hydroxybenzoyl)amino]acetic acid, are known for their anti-inflammatory effects, which are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway and modulation of the NF-κB signaling cascade.[2][3]

Cyclooxygenase (COX) Pathway Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Salicylates inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory response.[3]

G ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylates 2-[(2-hydroxybenzoyl)amino]acetic acid (Salicylates) Salicylates->COX Inhibition

Inhibition of the Cyclooxygenase pathway by salicylates.
NF-κB Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[2][5] In the canonical pathway, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory genes.[3] Salicylates can inhibit this pathway, leading to a reduction in the expression of inflammatory mediators.

G InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, LPS) IKK IKK Complex InflammatoryStimuli->IKK IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression Transcription Salicylates 2-[(2-hydroxybenzoyl)amino]acetic acid (Salicylates) Salicylates->IKK Inhibition

Modulation of the NF-κB signaling pathway by salicylates.

Conclusion

This technical guide has summarized the available information on 2-[(2-hydroxybenzoyl)amino]acetic acid, with a focus on its synthesis and the signaling pathways relevant to its anti-inflammatory activity. While data on the ¹⁵N-labeled version is scarce, a reliable synthetic route can be proposed based on established methods for the unlabeled compound. The provided experimental protocol and pathway diagrams offer a solid foundation for researchers and professionals in drug development interested in the study and application of this and related salicylate compounds. Further experimental validation of the physicochemical and pharmacological properties of both the labeled and unlabeled forms is encouraged.

References

safety and handling of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Safety and Handling of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, also known as ¹⁵N-labeled Salicyluric acid. Given the limited availability of a specific Safety Data Sheet (SDS) for the isotopically labeled compound, this guide extrapolates safety data from its unlabeled counterpart, Salicyluric acid, and its metabolic precursor, Salicylic acid. The isotopic ¹⁵N label is not expected to alter the chemical's hazardous properties.

Chemical Identification and Physical Properties

PropertyValue
Chemical Name 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid
Synonyms ¹⁵N-Salicyluric acid, ¹⁵N-2-Hydroxyhippuric acid
Molecular Formula C₉H₉¹⁵NO₄
Molecular Weight 196.17 g/mol (unlabeled: 195.17 g/mol )
Appearance White crystalline powder (inferred from Salicylic acid)
Melting Point 164–165 °C (for unlabeled Salicyluric acid)[1]
Solubility Slightly soluble in water (inferred from Salicylic acid)[2]

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the hazards associated with the parent compound, Salicylic acid, are as follows. It is prudent to handle 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid with the same precautions.

GHS Classification (based on Salicylic Acid):

  • Acute Toxicity, Oral (Category 4) [2]

  • Serious Eye Damage (Category 1) [2]

  • Skin Irritation (Category 3) [2]

  • Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3)

  • Reproductive Toxicity (Category 2) [3]

Pictograms:

Signal Word: Danger[4]

Hazard Statements:

  • H302: Harmful if swallowed.[2][3][5]

  • H318: Causes serious eye damage.[2][3][5]

  • H316: Causes mild skin irritation.[2]

  • H335: May cause respiratory irritation.

  • H361: Suspected of damaging fertility or the unborn child.[3]

Precautionary Statements:

  • Prevention:

    • P201: Obtain special instructions before use.[3]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P264: Wash skin thoroughly after handling.[7]

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

    • P310: Immediately call a POISON CENTER or doctor/physician.[7]

  • Storage:

    • P405: Store locked up.[6][7]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Toxicological Data (Salicylic Acid)

MetricValueSpeciesRoute
LD50 891 mg/kgRatOral[4][8]
LD50 480 mg/kgMouseOral[8]
LD50 >2 g/kgRatDermal[3]
LC50 >900 mg/m³ (1h)RatInhalation[8]

First-Aid Measures

ExposureFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediately call an ophthalmologist. Remove contact lenses.[3]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a physician if irritation develops and persists.[9]
Inhalation Move person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[4][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][6]

Handling and Storage

Handling:

  • Work under a fume hood.[10]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid formation of dust and aerosols.[4]

  • Use personal protective equipment as required, including gloves, safety goggles, and a lab coat.[7]

  • Wash hands thoroughly after handling.[4]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store away from incompatible materials and foodstuff containers.

  • Protect from light and moisture.[2]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment, including respiratory protection. Avoid breathing dust. Ensure adequate ventilation. Evacuate personnel to safe areas.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust. Clean the affected area with soap and water.[10]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: May emit toxic fumes under fire conditions.[2]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4]

Experimental Protocols

Synthesis of Salicylic Acid (Precursor) from Methyl Salicylate

This protocol describes the synthesis of salicylic acid, the precursor to salicyluric acid, via the hydrolysis of methyl salicylate.

Materials:

  • Methyl salicylate

  • 5 M Sodium hydroxide (NaOH) solution

  • 3 M Sulfuric acid (H₂SO₄) solution

  • Boiling stones

  • Litmus paper

  • 100-mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • 250-mL beaker

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice-water bath

Procedure:

  • In a 100-mL round-bottom flask, combine 2 mL of methyl salicylate with 25 mL of 5 M NaOH solution.

  • Add a few boiling stones to the flask.

  • Attach a reflux condenser and ensure cooling water is flowing.

  • Heat the mixture to boiling using a heating mantle and maintain reflux for approximately 20 minutes.

  • After reflux, allow the mixture to cool and then transfer it to a 250-mL beaker.

  • Add 50 mL of deionized water to the beaker.

  • Slowly add 3 M H₂SO₄ while stirring until the solution is acidic to litmus paper (pH ~1). Solid salicylic acid will precipitate.[11]

  • Cool the mixture in an ice-water bath for about 15 minutes to maximize crystal formation.[11]

  • Collect the precipitated salicylic acid by vacuum filtration using a Büchner funnel.[11]

  • Wash the crystals with a small amount of ice-cold water.[11]

  • Dry the purified salicylic acid.

Quantification of Salicyluric Acid in Urine by Colorimetric Method

This protocol outlines a method for the determination of salicyluric acid, a major metabolite of aspirin, in urine samples.

Materials:

  • Urine sample

  • Hydrochloric acid (HCl)

  • Carbon tetrachloride

  • Ethylene dichloride

  • Ferric nitrate solution

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Acidify 1-2 mL of urine with HCl.

  • Perform successive extractions of salicylic acid and salicyluric acid using two 10-mL portions of carbon tetrachloride followed by two 10-mL portions of ethylene dichloride.

  • Shake the extracts of each solvent with 5 mL of ferric nitrate solution.

  • Centrifuge the aqueous phases.

  • Measure the absorbance of the aqueous phases at 530 nm using a spectrophotometer.[12]

  • The concentration of salicyluric acid is determined by comparing the absorbance to a standard curve.

Signaling Pathways and Biological Relevance

2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is the ¹⁵N-labeled form of salicyluric acid. Salicyluric acid is the primary metabolite of salicylic acid, which is formed from the hydrolysis of acetylsalicylic acid (aspirin). The main metabolic pathway is the conjugation of salicylic acid with glycine.[1][13] This reaction is catalyzed by an acyl-CoA N-acyltransferase in the liver.[12]

The formation of salicyluric acid is a detoxification pathway that facilitates the excretion of salicylates from the body through the kidneys.[1] The use of ¹⁵N-labeled salicyluric acid can be valuable in metabolic studies, allowing researchers to trace the fate of the nitrogen atom in various biological processes using techniques like NMR spectroscopy and mass spectrometry.[14][15]

Salicylate_Metabolism Aspirin Acetylsalicylic Acid (Aspirin) SalicylicAcid Salicylic Acid Aspirin->SalicylicAcid Hydrolysis SalicyluricAcid 2-[(2-hydroxybenzoyl)amino]acetic acid (Salicyluric Acid) SalicylicAcid->SalicyluricAcid Conjugation (acyl-CoA N-acyltransferase) Glycine Glycine Glycine->SalicyluricAcid Excretion Renal Excretion SalicyluricAcid->Excretion Elimination

Caption: Metabolic pathway of aspirin to salicyluric acid.

Experimental Workflows

General Workflow for Synthesis and Purification

The synthesis of related compounds often follows a general workflow that can be adapted for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid.

Synthesis_Workflow Start Starting Materials (e.g., ¹⁵N-Glycine, Salicylic Acid derivative) Reaction Chemical Reaction (e.g., Acylation) Start->Reaction Precipitation Precipitation / Crystallization Reaction->Precipitation Filtration Filtration (e.g., Vacuum Filtration) Precipitation->Filtration Purification Recrystallization Filtration->Purification Drying Drying Purification->Drying Analysis Analysis (e.g., Melting Point, NMR, MS) Drying->Analysis

Caption: General workflow for synthesis and purification.

Workflow for Quantification in Biological Samples

The quantification of metabolites like salicyluric acid in biological matrices typically involves several key steps.

Quantification_Workflow Sample Biological Sample (e.g., Urine, Plasma) Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Analysis Instrumental Analysis (e.g., HPLC, GC-MS, LC-MS) Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: Workflow for quantification in biological samples.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, a stable isotope-labeled (SIL) analog of salicyluric acid, in biological matrices such as plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a critical component of quantitative bioanalysis, offering high accuracy and precision by correcting for matrix effects and variability in sample preparation.[1][2] This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and is intended for use in pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.

Introduction

Salicyluric acid is a primary metabolite of salicylic acid (aspirin). Monitoring its levels is crucial for understanding the pharmacokinetics of salicylate drugs. The use of a stable isotope-labeled internal standard, such as 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, is the gold standard for quantitative LC-MS/MS assays.[1][2] The SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring similar extraction recovery and ionization efficiency, thereby compensating for variations during sample processing and analysis.[2] This method is designed to be robust, reproducible, and suitable for high-throughput analysis in a drug development setting.

Experimental Protocol

Principle

This method employs a protein precipitation-based extraction of the analyte and its stable isotope-labeled internal standard from a biological matrix. The separation is achieved using reversed-phase liquid chromatography, followed by detection with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.

Materials and Reagents
  • 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid (Analyte)

  • Salicyluric acid (for use as a non-labeled standard for method development)

  • Salicyluric acid-d4 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Sample Preparation
  • Thaw plasma samples and internal standard working solutions on ice.

  • To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (Salicyluric acid-d4).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is recommended.[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3][4]

  • Flow Rate: 0.35 mL/min.[3]

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.[3]

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[3]

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-[(2-hydroxybenzoyl)(15N)amino]acetic acid195.1137.1
Salicyluric acid-d4 (IS)198.1141.1
  • Ion Source Parameters (Typical):

    • Nebulizing Gas Flow: 2 L/min[3]

    • Heating Gas Flow: 10 L/min[3]

    • Drying Gas Flow: 10 L/min[3]

    • Interface Temperature: 300°C[3]

    • Desolvation Line Temperature: 240°C[3]

    • Heat Block Temperature: 400°C[3]

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical results for similar assays.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
2-[(2-hydroxybenzoyl)(15N)amino]acetic acid1 - 1000> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Medium100< 15< 1585 - 115
High800< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low385 - 11585 - 115
High80085 - 11585 - 115

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) sample->add_is protein_precip Protein Precipitation (400 µL Acetonitrile) add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (Negative ESI, MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification report Generate Report quantification->report

Caption: Experimental workflow for the LC-MS/MS analysis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid.

References

2-[(2-hydroxybenzoyl)(15N)amino]acetic acid for quantitative proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Quantitative Proteomics

Topic: 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid for Quantitative Proteomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the large-scale measurement of protein abundance. A key technique in this field is the use of stable isotope labeling, which allows for the accurate comparison of protein levels between different biological samples. While a variety of isotopic labeling strategies exist, this document focuses on the application of nitrogen-15 (¹⁵N) labeling.

We will first detail the well-established method of ¹⁵N metabolic labeling, a powerful approach for globally incorporating ¹⁵N into the proteome. Subsequently, we will explore the potential applications of a novel, specific labeling reagent, 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid . Although not a standard commercially available reagent for this purpose, its structure suggests potential utility in chemical labeling strategies or as an internal standard, drawing parallels with existing methodologies.

Part 1: ¹⁵N Metabolic Labeling for Quantitative Proteomics

Metabolic labeling with stable isotopes is a highly accurate method for quantitative proteomics because the isotopic label is incorporated in vivo, minimizing quantitative errors that can be introduced during sample preparation.[1][2] ¹⁵N metabolic labeling involves growing cells or organisms on a medium where the sole nitrogen source is enriched with the heavy ¹⁵N isotope.[3] This results in a proteome where nearly all nitrogen atoms are ¹⁵N.

Applications of ¹⁵N Metabolic Labeling
  • Differential Protein Expression Studies: Compare protein abundance between different cell states (e.g., diseased vs. healthy, treated vs. untreated).[2]

  • Protein Turnover Analysis: By switching between ¹⁴N and ¹⁵N media, the rates of protein synthesis and degradation can be measured.

  • Quantitative Analysis of Post-Translational Modifications (PTMs): Determine changes in the stoichiometry of PTMs.

  • Creation of Internal Standards: A fully ¹⁵N-labeled proteome can be used as an internal standard to spike into unlabeled samples, enabling accurate and reproducible quantification.[3]

Experimental Workflow for ¹⁵N Metabolic Labeling

The general workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling is depicted below.

G cluster_0 Sample Preparation cluster_1 Protein Processing cluster_2 Mass Spectrometry and Data Analysis A Cell Culture (¹⁴N Medium) (Control Sample) C Harvest and Lyse Cells A->C B Cell Culture (¹⁵N Medium) (Experimental Sample) B->C D Protein Quantification C->D E Mix Equal Amounts of Protein (¹⁴N and ¹⁵N Samples) D->E F Protein Digestion (e.g., with Trypsin) E->F G Peptide Cleanup (e.g., Desalting) F->G H LC-MS/MS Analysis G->H I Peptide Identification H->I J Peptide Quantification (¹⁴N/¹⁵N Ratio) I->J K Protein Inference and Quantitative Analysis J->K

Caption: Workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Detailed Experimental Protocol: ¹⁵N Metabolic Labeling of Cultured Cells
  • Cell Culture:

    • Culture two populations of cells. For the "light" sample, use standard cell culture medium containing natural abundance nitrogen (predominantly ¹⁴N).

    • For the "heavy" sample, use a specially formulated medium where all nitrogen sources (e.g., amino acids, ammonium salts) are replaced with their ¹⁵N-labeled counterparts.

    • Culture the cells for a sufficient number of passages in the ¹⁵N medium to ensure near-complete incorporation of the heavy isotope. The required duration depends on the cell doubling time.[4]

  • Sample Harvesting and Lysis:

    • Harvest the "light" and "heavy" cell populations separately.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" samples.

    • Perform in-solution or in-gel digestion of the mixed protein sample. A common method is to reduce the proteins with DTT, alkylate with iodoacetamide, and then digest with trypsin overnight at 37°C.

  • Peptide Desalting:

    • Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides will be separated by reverse-phase chromatography and then ionized and analyzed in the mass spectrometer.

    • The mass spectrometer will detect pairs of peptide peaks corresponding to the "light" (¹⁴N) and "heavy" (¹⁵N) forms. The mass difference between the pair will depend on the number of nitrogen atoms in the peptide.

  • Data Analysis:

    • Use specialized proteomics software to identify the peptides from the MS/MS spectra and to quantify the relative abundance of the "light" and "heavy" forms of each peptide by comparing their peak intensities.

    • The peptide ratios are then used to infer the relative abundance of the corresponding proteins in the original samples.

Quantitative Data Presentation

The results of a ¹⁵N metabolic labeling experiment are typically presented in a table that includes the identified proteins, their accession numbers, the calculated protein ratios (heavy/light), and statistical significance values (e.g., p-value).

Protein AccessionGene NameProtein DescriptionH/L Ratiop-value
P02768ALBSerum albumin1.050.89
P60709ACTBActin, cytoplasmic 12.540.001
Q06830HSP90AA1Heat shock protein HSP 90-alpha0.980.92
P10636G6PDGlucose-6-phosphate 1-dehydrogenase0.450.005

Part 2: Potential Applications of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid

While not a standard reagent, the chemical structure of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid suggests two potential applications in quantitative proteomics: as a chemical labeling reagent or as an internal standard.

Application 1: Amine-Reactive Chemical Labeling Reagent

Many chemical labeling strategies in proteomics target primary amines on peptides (the N-terminus and the epsilon-amino group of lysine residues) due to their widespread presence.[5] Reagents for this purpose often contain an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.[1][6]

The 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid molecule could be chemically modified to create an amine-reactive reagent. For example, the carboxylic acid group could be activated to form an NHS ester. This would result in a novel ¹⁵N-containing labeling reagent.

G cluster_0 Reagent Activation cluster_1 Peptide Labeling cluster_2 Quantitative Analysis A 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid B Activation of Carboxylic Acid (e.g., with NHS) A->B C Activated ¹⁵N-Labeling Reagent B->C E Labeling of Primary Amines (N-terminus, Lysine) C->E D Protein Digest (Peptides) D->E F ¹⁵N-Labeled Peptides E->F G Mix Labeled and Unlabeled Samples F->G H LC-MS/MS Analysis G->H I Quantification based on Isotopic Peak Intensities H->I

References

Application of 15N Labeled Standards in Metabolomics: Principles, Protocols, and Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of 15N labeled standards in metabolomics. Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen that serves as a powerful tool for tracing the metabolic fate of nitrogen-containing compounds in biological systems.[1] By replacing the naturally abundant ¹⁴N with ¹⁵N in molecules of interest, researchers can accurately track and quantify dynamic changes in metabolites, proteins, and nucleic acids using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][]

Core Applications of 15N Stable Isotope Labeling

The versatility of ¹⁵N labeling allows for its application across various fields of biological research, from fundamental cell biology to drug discovery and development.[1] Key applications include:

  • Metabolomics and Metabolic Flux Analysis (MFA): ¹⁵N labeling is instrumental in tracing the pathways of nitrogen-containing metabolites, enabling the quantification of metabolic reaction rates (fluxes).[1][3][4] This provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only provides a static snapshot of metabolite concentrations.[4]

  • Quantitative Proteomics: ¹⁵N labeling is a robust method for the relative and absolute quantification of proteins.[1] This is often achieved by growing cells or organisms in a medium where the sole nitrogen source is enriched with ¹⁵N.[1]

  • Nucleic Acid Analysis: This technique allows for the study of DNA and RNA synthesis and can be used to identify active microorganisms in environmental samples.[1]

The use of stable isotope-labeled internal standards, such as those labeled with ¹⁵N, is crucial for compensating for matrix effects in complex biological samples, leading to more accurate and reliable quantification.[5]

Experimental Workflow for Metabolic Flux Analysis using 15N Labeling

A typical workflow for a metabolic flux analysis experiment using ¹⁵N labeled standards involves several key steps, from cell culture to data analysis.

Metabolic_Flux_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture PrepareMedium 2. Prepare 15N-Labeling Medium CellCulture->PrepareMedium Labeling 3. Labeling Experiment PrepareMedium->Labeling MetaboliteExtraction 4. Metabolite Extraction Labeling->MetaboliteExtraction MS_Analysis 5. LC-MS/MS Analysis MetaboliteExtraction->MS_Analysis DataAnalysis 6. Data Analysis & Flux Calculation MS_Analysis->DataAnalysis

Caption: Generalized workflow for a metabolic flux analysis experiment using stable isotopes.

Detailed Experimental Protocols

Protocol 1: 15N Dual Labeling for Metabolic Flux Analysis in Mammalian Cells

This protocol outlines the general steps for conducting a dual-labeling experiment to measure metabolic fluxes in cultured mammalian cells.[1]

Materials:

  • Mammalian cell line of interest

  • Standard complete cell culture medium

  • Cystine-free DMEM (or other relevant base medium)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • ¹⁵N₂-L-Cystine

  • Sterile Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% methanol

Procedure:

  • Cell Culture and Seeding:

    • Culture mammalian cells in standard complete medium until they reach 70-80% confluency.

    • Trypsinize, count, and seed the cells into new culture vessels (e.g., 1 x 10⁶ cells per 10 cm plate).

    • Allow cells to attach and grow for 24 hours.[3]

  • Preparation of ¹⁵N-Labeling Medium:

    • Prepare the labeling medium by supplementing cystine-free DMEM with 10% dFBS, 1% penicillin-streptomycin, and the desired concentration of ¹⁵N₂-L-Cystine (a typical starting concentration is 200 µM).[3]

    • Note on Solubility: L-cystine has low solubility in neutral pH media. Ensure it is fully dissolved.

  • Labeling Experiment:

    • After 24 hours of cell growth, aspirate the standard medium.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the pre-warmed ¹⁵N-labeling medium to the cells.

    • Incubate the cells for desired time points (e.g., 0, 6, 12, and 24 hours). The 0-hour time point serves as the unlabeled control.[3]

  • Metabolite Extraction:

    • At each time point, place the culture plates on ice and aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each plate to quench metabolism and extract metabolites.[3]

    • Scrape the cells and collect the cell suspension.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[1]

  • Sample Analysis:

    • Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the isotopic enrichment in downstream metabolites.

Protocol 2: 15N Metabolic Labeling in Arabidopsis

This protocol is adapted for metabolic labeling in the model plant Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds

  • Growth medium (e.g., Murashige and Skoog) with ¹⁴N nitrogen source

  • Growth medium with ¹⁵N nitrogen source (e.g., replacing ¹⁴NH₄NO₃ with ¹⁵NH₄¹⁵NO₃)

  • Liquid culture supplies or sterile plates

Procedure:

  • Plant Growth and Labeling:

    • Germinate and grow Arabidopsis seedlings on a standard ¹⁴N-containing medium.

    • For labeling, transfer the plants to a medium where the standard nitrogen source has been completely replaced with a ¹⁵N-labeled source.

    • The labeling duration can vary, but typically ranges from several hours to several days depending on the turnover rate of the metabolites of interest. Labeling for 14 days can result in 93-99% enrichment.[6]

  • Harvesting and Metabolite Extraction:

    • Harvest plant tissue at specified time points and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Extract metabolites using a suitable solvent, such as a methanol/chloroform/water mixture.

  • Sample Analysis:

    • Analyze the extracts by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to measure the incorporation of ¹⁵N into various metabolites.

Data Presentation and Analysis

The results of a metabolomics experiment using ¹⁵N labeled standards are typically presented as the fractional enrichment of the ¹⁵N isotope in different metabolites over time. This data can then be used to calculate metabolic fluxes.

Quantitative Data Summary

The following tables provide examples of how quantitative data from ¹⁵N labeling experiments can be structured.

Table 1: Isotopic Enrichment of Key Metabolites Over Time

MetaboliteTime Point 0 hr (Fractional ¹⁵N Enrichment)Time Point 6 hr (Fractional ¹⁵N Enrichment)Time Point 12 hr (Fractional ¹⁵N Enrichment)Time Point 24 hr (Fractional ¹⁵N Enrichment)
Glutamate0.00370.450.850.98
Glutamine0.00370.520.900.99
Aspartate0.00370.300.650.95
Alanine0.00370.250.550.92

Table 2: Calculated Metabolic Fluxes (Relative to a Reference Flux)

ReactionPathwayRelative Flux
Glutamate DehydrogenaseNitrogen Assimilation15
Glutamine SynthetaseNitrogen Assimilation20
Aspartate AminotransferaseAmino Acid Metabolism12
Alanine AminotransferaseAmino Acid Metabolism8

Note: The data in these tables are illustrative and will vary depending on the specific experimental conditions and biological system.

Visualization of Metabolic Pathways

Diagrams generated using Graphviz can illustrate the flow of the ¹⁵N label through metabolic pathways.

Nitrogen_Metabolism 15N-Glutamine 15N-Glutamine Glutamate Glutamate 15N-Glutamine->Glutamate GLS Nucleotides Nucleotides 15N-Glutamine->Nucleotides alpha-Ketoglutarate alpha-Ketoglutarate Glutamate->alpha-Ketoglutarate GDH Other Amino Acids Other Amino Acids Glutamate->Other Amino Acids Aminotransferases GSH GSH Glutamate->GSH Proteins Proteins Other Amino Acids->Proteins

Caption: Tracing ¹⁵N from glutamine through central nitrogen metabolism.

Conclusion

The use of ¹⁵N labeled standards is a powerful and indispensable technique in modern metabolomics research. It provides a dynamic window into the intricate network of metabolic pathways, enabling the quantification of metabolic fluxes and a deeper understanding of cellular physiology in both health and disease.[1] From elucidating fundamental biological mechanisms to accelerating drug development, ¹⁵N labeling continues to be a cornerstone of biological and biomedical research.[1]

References

Revolutionizing Quantitative Bioanalysis: A Guide to Analytical Method Development with 15N Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical research, the demand for highly accurate and reliable quantitative bioanalytical methods is paramount. The use of stable isotope-labeled internal standards, particularly those incorporating the heavy isotope of nitrogen (¹⁵N), has emerged as a gold-standard approach, ensuring precision and robustness in mass spectrometry-based assays. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective implementation of ¹⁵N internal standards in analytical method development.

The core principle behind using a ¹⁵N internal standard lies in its chemical identity to the analyte of interest, with the only difference being its mass. This near-perfect analogy allows the internal standard to mimic the analyte throughout the entire analytical process—from sample preparation and extraction to chromatographic separation and ionization in the mass spectrometer. By correcting for variability at each of these stages, ¹⁵N internal standards significantly enhance the accuracy and precision of quantification.[1][2][3][4]

Key Advantages of ¹⁵N Internal Standards:

  • Reduced Matrix Effects: Co-elution of the ¹⁵N-labeled internal standard with the unlabeled analyte helps to compensate for ion suppression or enhancement caused by the sample matrix.[5]

  • Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, ¹⁵N internal standards lead to more reproducible and accurate results.[1][2][3]

  • Enhanced Method Robustness: Methods employing ¹⁵N internal standards are less susceptible to minor variations in experimental conditions, making them more reliable for high-throughput analyses.

Experimental Workflow Overview

The development of a quantitative analytical method using ¹⁵N internal standards involves a systematic workflow, from the generation of the standard to the final data analysis and validation.

15N_Internal_Standard_Workflow cluster_IS_Prep Internal Standard Preparation cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing & Validation IS_Source Source of 15N Label (e.g., 15NH4Cl, 15N-amino acids) Metabolic_Labeling Metabolic Labeling (in vivo or in vitro) IS_Source->Metabolic_Labeling Purification Purification of 15N-Labeled Protein/Analyte Metabolic_Labeling->Purification Characterization Characterization (Purity, Concentration, Labeling Efficiency) Purification->Characterization Spiking Spiking of 15N Internal Standard Characterization->Spiking Sample_Collection Biological Sample Collection Sample_Collection->Spiking Extraction Protein Precipitation/ Solid-Phase Extraction Spiking->Extraction Digestion Enzymatic Digestion (for proteins) Extraction->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Acquisition Data Acquisition (e.g., PRM, SRM) LC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification Method_Validation Method Validation (FDA Guidelines) Quantification->Method_Validation

Caption: General workflow for analytical method development using ¹⁵N internal standards.

Application Note 1: Quantitative Proteomics

The use of ¹⁵N-labeled proteins as internal standards is a powerful technique for accurate protein quantification in complex biological samples.[1][6][7] This approach, often referred to as metabolic labeling, involves growing cells or organisms in a medium where the sole nitrogen source is enriched with ¹⁵N.[1][6] This results in the global incorporation of the heavy isotope into all nitrogen-containing molecules, including proteins.

Protocol 1: Metabolic Labeling and Sample Preparation for Quantitative Proteomics

This protocol outlines the general steps for metabolic labeling of cells in culture and subsequent sample preparation for LC-MS/MS analysis.

1. Metabolic Labeling:

  • Culture cells in a standard medium until they reach the desired confluence.

  • Replace the standard medium with a medium containing a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids).

  • Continue to culture the cells for a sufficient duration to ensure near-complete incorporation of the ¹⁵N label. The labeling efficiency should be determined and is typically in the range of 95-99%.[7]

2. Cell Lysis and Protein Extraction:

  • Harvest the ¹⁵N-labeled and unlabeled (control) cells separately.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Quantify the protein concentration in both the labeled and unlabeled lysates using a standard protein assay (e.g., BCA assay).

3. Sample Mixing and Protein Digestion:

  • Mix the labeled and unlabeled protein lysates in a 1:1 ratio based on protein amount.

  • Reduce disulfide bonds using a reducing agent (e.g., DTT) and alkylate the resulting free thiols with an alkylating agent (e.g., iodoacetamide).[8][9]

  • Digest the protein mixture into peptides using a protease, most commonly trypsin, at a specific enzyme-to-substrate ratio.[8][10]

4. Peptide Cleanup:

  • Desalt the resulting peptide mixture using a solid-phase extraction (SPE) method to remove salts and other interfering substances.[8]

LC-MS/MS Analysis and Data Processing

The prepared peptide samples are then analyzed by LC-MS/MS. Targeted quantification methods such as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) are often employed for their high sensitivity and specificity.[9][11]

LC_MS_Data_Analysis_Workflow Start Digested Peptide Sample LC_Separation Liquid Chromatography (Peptide Separation) Start->LC_Separation MS_Analysis Mass Spectrometry (MS1 Scan - Precursor Ions) LC_Separation->MS_Analysis Fragmentation Tandem MS (MS/MS) (Fragmentation of Selected Ions) MS_Analysis->Fragmentation Detection Detection of Fragment Ions Fragmentation->Detection Data_Processing Data Processing Software Detection->Data_Processing Peak_Extraction Peak Area Extraction (14N and 15N Peptides) Data_Processing->Peak_Extraction Ratio_Calculation Calculate 14N/15N Ratio Peak_Extraction->Ratio_Calculation Protein_Quantification Protein Quantification Ratio_Calculation->Protein_Quantification

Caption: Data acquisition and processing workflow for quantitative proteomics.

Quantitative Data Summary

The following table summarizes typical performance data for a quantitative proteomics experiment using a ¹⁵N-labeled internal standard.

ParameterTypical ValueReference
¹⁵N Labeling Efficiency> 95%[7]
Linearity (R²)> 0.99[12]
Precision (%CV)< 15%[13]
Accuracy (%Bias)± 15%[13]

Application Note 2: Bioanalytical Method Validation for Drug Quantification

The U.S. Food and Drug Administration (FDA) provides clear guidelines for the validation of bioanalytical methods to ensure the reliability of data submitted for new drug applications.[14][15][16] The use of stable isotope-labeled internal standards, such as ¹⁵N-labeled drug molecules, is a key component of a robust and compliant bioanalytical method.[14]

Protocol 2: Bioanalytical Method Validation Using a ¹⁵N-Labeled Internal Standard

This protocol outlines the key validation parameters that must be assessed according to FDA guidelines.

1. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Prepare a stock solution of the analyte and the ¹⁵N-labeled internal standard.

  • Spike blank biological matrix (e.g., plasma, serum) with known concentrations of the analyte to create calibration standards and QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.[14]

  • Add a constant concentration of the ¹⁵N-labeled internal standard to all calibration standards, QCs, and study samples.[14]

2. Selectivity and Specificity:

  • Analyze blank matrix samples from at least six different sources to assess for interference at the retention times of the analyte and internal standard.

  • The response of any interfering peak in the blank matrix should be less than 20% of the LLOQ response for the analyte and less than 5% of the internal standard response.[14]

3. Accuracy and Precision:

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ).

  • The precision (%CV) should not exceed 15% (20% at the LLOQ).[13]

4. Matrix Effect:

  • Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.

5. Stability:

  • Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Quantitative Data Summary for Bioanalytical Method Validation

The following table presents typical acceptance criteria for bioanalytical method validation as per FDA guidelines.

Validation ParameterAcceptance CriteriaReference
Selectivity Interference < 20% of LLOQ for analyte, < 5% for IS[14]
Accuracy ± 15% of nominal (± 20% at LLOQ)[13]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[13]
Calibration Curve (R²) ≥ 0.99[12]

By adhering to these detailed protocols and validation guidelines, researchers and drug development professionals can develop and implement robust and reliable analytical methods using ¹⁵N internal standards, ensuring the generation of high-quality data for regulatory submissions and advancing scientific research.

References

Application Notes & Protocols for Small Molecule Quantification using 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of small molecules is a critical aspect of metabolomics, drug discovery, and clinical diagnostics. Many small molecules, particularly polar metabolites, exhibit poor retention in reverse-phase liquid chromatography and ionize inefficiently during mass spectrometry, posing significant analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations. This document provides detailed application notes and protocols for the use of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid as a derivatizing agent for the sensitive and accurate quantification of small molecules containing primary and secondary amine, and alcohol functionalities by liquid chromatography-mass spectrometry (LC-MS).

The incorporation of a stable isotope (¹⁵N) into the derivatizing agent allows for the generation of stable isotope-labeled internal standards. This approach, a variant of the Absolute Quantification (AQUA) strategy, enables precise and accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.[1][2][3] The underlying principle is analogous to the widely used benzoyl chloride derivatization, which has been successfully applied to quantify a broad range of metabolites in various biological and environmental matrices.[4][5][6][7][8]

Principle of the Method

The methodology is based on the Schotten-Baumann reaction, where the 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid reacts with primary and secondary amines, as well as alcohol functional groups in small molecules, to form stable amide and ester derivatives, respectively.[5][6][8] This derivatization imparts several key advantages:

  • Improved Chromatographic Resolution: The addition of the benzoyl group increases the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase LC columns.

  • Enhanced Mass Spectrometric Detection: The derivatization tag can improve the ionization efficiency of the analytes, leading to lower limits of detection.

  • Absolute Quantification: The use of the ¹⁵N-labeled reagent to derivatize analytical standards creates stable isotope-labeled internal standards (SIL-IS). By spiking a known concentration of the SIL-IS mixture into the biological samples, the absolute concentration of the endogenous analytes can be determined with high accuracy.[6][7]

Applications

This method is broadly applicable for the targeted quantification of a wide range of small molecules, including:

  • Amino Acids: Crucial for understanding metabolic pathways and disease biomarkers.

  • Neurotransmitters: Including catecholamines and indoleamines for neuroscience research.[7]

  • Fatty Acids: Important in lipidomics and metabolic disease studies.[9]

  • Polar Metabolites: Often challenging to quantify, such as those found in seawater and other complex matrices.[4][5][6]

Experimental Protocols

Materials and Reagents
  • 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid

  • Analytical standards of the small molecules of interest

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Sodium bicarbonate or borate buffer, Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, etc.)

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Protocol 1: Derivatization of Small Molecules in Aqueous Samples

This protocol is adapted from established methods using benzoyl chloride and is suitable for samples such as cell culture media, urine, and environmental water samples.[4][6]

  • Sample Preparation:

    • Thaw frozen samples to room temperature.

    • Centrifuge samples to pellet any particulates.

    • Transfer a defined volume (e.g., 1 mL) of the supernatant to a clean reaction vial.

  • Derivatization Reaction:

    • Add an appropriate volume of buffer (e.g., 1 M sodium bicarbonate) to adjust the sample pH to the optimal range for the Schotten-Baumann reaction (typically pH 9-11).

    • Prepare a fresh solution of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid in a suitable organic solvent (e.g., acetonitrile).

    • Add the derivatizing agent solution to the sample. The molar excess of the reagent will need to be optimized for the specific application.

    • Vortex the mixture vigorously for a set time (e.g., 1-5 minutes) at room temperature to ensure complete reaction.

  • Extraction of Derivatized Analytes:

    • Acidify the reaction mixture with formic acid to quench the reaction and neutralize the excess base.

    • Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate) or utilize solid-phase extraction (SPE) with a C18 cartridge to extract the derivatized, now more hydrophobic, analytes.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS system.

Protocol 2: Preparation of Stable Isotope-Labeled Internal Standards (SIL-IS)
  • Prepare a stock solution of a mixture of the analytical standards of interest at a known concentration.

  • Derivatize this standard mixture using 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid following the same procedure as described in Protocol 1.

  • The resulting derivatized standards will serve as the SIL-IS.

  • Quantify the concentration of the SIL-IS stock solution accurately.

  • Spike a known volume of the SIL-IS mixture into each unknown biological sample before the derivatization step.

Data Presentation

The following tables summarize the type of quantitative data that can be obtained using this derivatization strategy, based on reported data for benzoyl chloride derivatization.

Table 1: Example Limits of Detection (LOD) for Derivatized Small Molecules

Analyte ClassExample CompoundReported LOD RangeReference
Amino AcidsGlycinepM to nM[5][6]
NeurotransmittersDopamine< 10 nM[7]
Polar MetabolitesDHPSpM to nM[4]

Table 2: Example Concentration Ranges of Quantified Metabolites in Seawater using Benzoyl Chloride Derivatization

MetaboliteConcentration RangeMedian ConcentrationReference
Various Metabolites5 pM to 52 nM390 pM[4]
DHPS600 pM to 52 nM2 nM[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of small molecules using 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid derivatization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample SpikedSample Spiked Sample Sample->SpikedSample IS ¹⁵N-Labeled Internal Standard IS->SpikedSample Derivatization Derivatization with 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid SpikedSample->Derivatization Extraction Solid Phase or Liquid-Liquid Extraction Derivatization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Data Processing & Quantification LCMS->Quantification

Caption: General workflow for small molecule quantification.

Logical Relationship of Derivatization Benefits

This diagram outlines the logical benefits of using 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid for small molecule analysis.

derivatization_benefits cluster_challenges Analytical Challenges of Small Molecules cluster_benefits Benefits of Derivatization PoorRetention Poor Chromatographic Retention Derivatization Derivatization with 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid PoorRetention->Derivatization LowIonization Low Ionization Efficiency LowIonization->Derivatization ImprovedChroma Improved Chromatography Derivatization->ImprovedChroma EnhancedMS Enhanced MS Sensitivity Derivatization->EnhancedMS AbsoluteQuant Absolute Quantification Derivatization->AbsoluteQuant

Caption: Benefits of the derivatization strategy.

Conclusion

The use of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid for the derivatization of small molecules presents a robust and sensitive method for their absolute quantification. By leveraging the principles of chemical derivatization to enhance analytical performance and incorporating a stable isotope label for accurate quantification, this methodology provides a powerful tool for researchers, scientists, and drug development professionals in the field of metabolomics and beyond. The provided protocols, based on well-established benzoyl chloride derivatization techniques, offer a solid foundation for the development and implementation of specific assays tailored to a wide variety of small molecules and sample matrices.

References

Application Notes: 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid for Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is a stable isotope-labeled (SIL) analog of salicylglycine (also known as salicyluric acid), a primary metabolite of salicylic acid. The incorporation of the heavy isotope ¹⁵N allows for its differentiation from the endogenous, unlabeled counterpart by mass spectrometry. This property makes it an invaluable tool in pharmacokinetic (PK) studies, enabling precise quantification of the absorption, distribution, metabolism, and excretion (ADME) of salicylates without the safety concerns associated with radiolabeled compounds.[1][2][3] The use of SIL compounds in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern drug development, providing high sensitivity and selectivity for bioanalysis.[2][3]

Principle of Application

In a typical pharmacokinetic study, a known amount of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is administered to a subject. Biological samples, such as plasma, urine, or feces, are collected at various time points. The concentration of the ¹⁵N-labeled compound in these matrices is then determined using a validated LC-MS/MS method. By tracking the concentration of the labeled compound over time, key pharmacokinetic parameters can be determined, including:

  • Absorption: The rate and extent to which the compound enters the systemic circulation.

  • Distribution: The reversible transfer of the compound from the systemic circulation to various tissues of the body.

  • Metabolism: The biotransformation of the parent compound into metabolites.

  • Excretion: The elimination of the compound and its metabolites from the body.

The use of a stable isotope-labeled internal standard (IS), which is structurally similar to the analyte, is crucial for accurate quantification in mass spectrometry by correcting for variability in sample preparation and instrument response.[2]

Advantages of using 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

  • Safety: As a non-radioactive isotope, it can be safely used in human studies, including those involving vulnerable populations.

  • Accuracy and Precision: The isotope dilution method, where a known amount of the labeled compound is used as an internal standard for the unlabeled analyte (or vice versa), provides highly accurate and precise quantification.

  • Reduced Matrix Effects: Co-elution of the labeled and unlabeled compounds in chromatography minimizes the impact of matrix effects on quantification.[2]

  • Absolute Bioavailability Studies: Co-administration of an oral dose of the unlabeled drug and an intravenous (IV) dose of the SIL-labeled drug allows for the determination of absolute bioavailability in a single study.

Experimental Protocols

1. Synthesis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

This protocol describes a potential synthetic route based on standard peptide coupling chemistry.

  • Materials:

    • Salicylic acid

    • [¹⁵N]Glycine

    • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dichloromethane (DCM)

    • Sodium bicarbonate solution

    • Hydrochloric acid solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Activation of Salicylic Acid: Dissolve salicylic acid and NHS in anhydrous DCM. Cool the solution in an ice bath and add DCC. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Coupling Reaction: In a separate flask, dissolve [¹⁵N]Glycine in a sodium bicarbonate solution. Add the filtered solution of activated salicylic acid dropwise to the [¹⁵N]Glycine solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Work-up and Purification: Acidify the reaction mixture with hydrochloric acid to pH 2-3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid.

    • Confirm the structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

2. Bioanalytical Method Validation Protocol

This protocol is based on the FDA and ICH M10 guidelines for bioanalytical method validation.[4][5][6][7][8]

  • Selectivity and Specificity:

    • Analyze blank matrix samples (e.g., plasma) from at least six different sources to assess for interferences at the retention time of the analyte and internal standard.

    • Analyze blank matrix samples spiked with the analyte at the lower limit of quantification (LLOQ) and with the internal standard.

  • Calibration Curve:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical range might be 1-1000 ng/mL.

    • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus the nominal concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Analyze five replicates of each QC level in at least three separate analytical runs.

    • The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).

  • Recovery:

    • Compare the peak area of the analyte from extracted QC samples to the peak area of the analyte from unextracted samples (analyte spiked into the post-extraction solvent) at three concentration levels (low, medium, and high).

    • Recovery (%) = (Peak area of extracted sample / Peak area of unextracted sample) x 100.

  • Matrix Effect:

    • Compare the peak area of the analyte in post-extraction spiked blank matrix from different sources to the peak area of the analyte in a neat solution.

    • Matrix Factor = (Peak area in the presence of matrix / Peak area in neat solution).

  • Stability:

    • Evaluate the stability of the analyte in the biological matrix under various conditions:

      • Freeze-Thaw Stability: After three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

      • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for an extended period.

      • Post-Preparative Stability: In the autosampler.

3. Sample Preparation Protocol (Plasma)

This protocol describes a protein precipitation method, a common and straightforward technique for sample clean-up.[9][10][11][12][13]

  • Materials:

    • Plasma samples

    • Internal standard (a stable isotope-labeled analog of a related compound)

    • Acetonitrile (ACN) containing 0.1% formic acid

    • Centrifuge

    • Vortex mixer

  • Procedure:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Vortex briefly.

    • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Analysis Protocol

This protocol outlines typical LC-MS/MS conditions for the analysis of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good separation from matrix components. For example: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid: The precursor ion will be the molecular ion [M-H]⁻ or [M+H]⁺. The product ion will be a characteristic fragment. For example, for [M-H]⁻ at m/z 196, a potential fragment could be the loss of CO₂ (m/z 152). These transitions must be determined experimentally.

      • Internal Standard: Similarly, determine the precursor and product ions for the internal standard.

    • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy to achieve maximum signal intensity.

Data Presentation

Table 1: Example Calibration Curve Data

Nominal Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy%CV
10.012 ± 0.001102.58.3
50.058 ± 0.00498.66.9
200.235 ± 0.015101.26.4
500.591 ± 0.031100.85.2
1001.189 ± 0.05299.14.4
2502.985 ± 0.112100.33.8
5005.991 ± 0.20199.83.4
100012.052 ± 0.398100.43.3

Table 2: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) ± SD (n=15)% Accuracy%CV
LLOQ11.04 ± 0.12104.011.5
Low32.95 ± 0.2598.38.5
Medium8082.1 ± 5.5102.66.7
High800790.4 ± 38.298.84.8

Table 3: Example Stability Data

Stability TestQC LevelMean Measured Conc. (ng/mL) ± SD (n=3)% of Nominal
Freeze-Thaw (3 cycles) Low2.91 ± 0.2897.0
High785.6 ± 45.198.2
Bench-Top (4 hours) Low3.05 ± 0.22101.7
High809.2 ± 50.3101.2
Long-Term (30 days at -80°C) Low2.88 ± 0.3196.0
High779.8 ± 41.797.5

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_validation Bioanalytical Method Validation cluster_study Pharmacokinetic Study cluster_analysis Sample Analysis & Data Interpretation synthesis Synthesis of 15N-labeled Compound characterization Structure & Purity Confirmation (NMR, MS) synthesis->characterization validation Method Validation (FDA/ICH Guidelines) characterization->validation dosing Dosing of Labeled Compound validation->dosing sampling Biological Sample Collection (Plasma, Urine) dosing->sampling sample_prep Sample Preparation (Protein Precipitation) sampling->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Pharmacokinetic Data Analysis lcms_analysis->data_analysis pk_parameters Determination of PK Parameters (AUC, Cmax, t1/2) data_analysis->pk_parameters validation_parameters cluster_core Core Parameters cluster_matrix Matrix Effects cluster_stability Stability main Bioanalytical Method Validation accuracy Accuracy main->accuracy precision Precision main->precision selectivity Selectivity main->selectivity sensitivity Sensitivity (LLOQ) main->sensitivity calibration Calibration Curve main->calibration recovery Recovery main->recovery matrix_effect Matrix Effect main->matrix_effect freeze_thaw Freeze-Thaw main->freeze_thaw bench_top Bench-Top main->bench_top long_term Long-Term main->long_term

References

Application Notes and Protocols for Stable Isotope Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C), researchers can track the molecule's journey through various metabolic and signaling pathways.[1] This method offers high sensitivity and precision, making it an invaluable tool in drug discovery and development for understanding drug metabolism, identifying drug targets, and elucidating disease mechanisms.[2][3]

Stable isotope-labeled compounds are chemically identical to their unlabeled counterparts, ensuring they behave the same way in biological processes.[1] The mass difference introduced by the isotopes allows for their detection and quantification using mass spectrometry (MS).[2] This enables the precise measurement of changes in protein abundance, post-translational modifications, and metabolic fluxes in response to drug treatment or other perturbations.

II. Key Applications in Research and Drug Development

Stable isotope labeling has a wide range of applications, including:

  • Pharmacokinetics and Drug Metabolism (ADME): Tracing the absorption, distribution, metabolism, and excretion of drug candidates.[2][3]

  • Target Identification and Validation: Identifying the protein targets of a drug by observing changes in the proteome upon treatment.

  • Biomarker Discovery: Identifying proteins or metabolites whose levels change in response to disease or drug treatment.

  • Metabolic Flux Analysis: Quantifying the rates of metabolic pathways to understand how cells rewire their metabolism in disease states like cancer.

  • Signal Transduction Pathway Analysis: Studying how drug candidates affect signaling pathways by monitoring changes in protein phosphorylation and abundance.[4]

III. Experimental Design and Methodologies

A. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling technique for quantitative proteomics.[5][6] It involves growing two populations of cells in media that are identical except for the inclusion of either "light" (normal) or "heavy" (isotope-labeled) essential amino acids, typically arginine and lysine.[3][5]

Experimental Workflow for SILAC:

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis A Population A: 'Light' Medium (e.g., ¹²C₆-Arg, ¹²C₆-Lys) C Control Treatment A->C B Population B: 'Heavy' Medium (e.g., ¹³C₆-Arg, ¹³C₆-Lys) D Drug Treatment B->D E Combine Populations (1:1 ratio) C->E D->E F Cell Lysis & Protein Extraction E->F G Protein Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis: Quantify Heavy/Light Peptide Ratios H->I

A simplified workflow for a typical SILAC experiment.

Protocol: SILAC Labeling and Sample Preparation

  • Cell Culture and Labeling:

    • Culture two populations of the same cell line.

    • For the "light" population, use standard cell culture medium.

    • For the "heavy" population, use medium where the standard arginine and lysine have been replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[7]

    • Grow the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[8]

    • Verify labeling efficiency (>95%) by analyzing a small aliquot of the "heavy" cell lysate by mass spectrometry.

  • Experimental Treatment:

    • Once fully labeled, treat one cell population with the experimental condition (e.g., drug treatment), while the other serves as a control.

  • Sample Harvesting and Mixing:

    • Harvest both "light" and "heavy" cell populations.

    • Accurately count the cells and mix the two populations in a 1:1 ratio based on cell number.

  • Protein Extraction and Digestion:

    • Lyse the combined cell mixture using a suitable lysis buffer (e.g., RIPA buffer).

    • Extract the proteins and quantify the total protein concentration.

    • Reduce disulfide bonds using DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Peptides from the "light" and "heavy" samples will appear as pairs of peaks with a specific mass difference.

    • The ratio of the peak intensities directly reflects the relative abundance of the corresponding protein in the two samples.[3]

    • Utilize software such as MaxQuant or Proteome Discoverer for data analysis.[9][10]

Quantitative Data Presentation: SILAC Analysis of a Kinase Inhibitor

The following table shows example data from a SILAC experiment investigating the effect of a kinase inhibitor on a cancer cell line.

Protein IDGene NameH/L RatioLog2(H/L)Regulation
P00533EGFR0.45-1.15Down-regulated
P27361GRB20.98-0.03No change
P06213SRC0.52-0.94Down-regulated
Q9Y243SHC11.050.07No change
P62993GRB70.61-0.71Down-regulated

H/L Ratio: Ratio of the abundance of the protein in the heavy (drug-treated) sample to the light (control) sample.

B. ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of metabolic pathways by tracing the incorporation of ¹³C from a labeled substrate (e.g., ¹³C-glucose) into intracellular metabolites.[11][12]

Experimental Workflow for ¹³C-MFA:

MFA_Workflow cluster_culture Cell Culture & Labeling cluster_sampling Sampling & Quenching cluster_analysis Analysis A Culture cells with ¹³C-labeled substrate (e.g., ¹³C-glucose) B Rapidly quench metabolism (e.g., cold methanol) A->B C Extract intracellular metabolites B->C D Analyze ¹³C labeling patterns by GC-MS or LC-MS C->D E Metabolic Flux Calculation using computational modeling D->E

A simplified workflow for a typical ¹³C-MFA experiment.

Protocol: ¹³C-Metabolic Flux Analysis

  • Cell Culture and Labeling:

    • Culture cells in a medium containing a ¹³C-labeled substrate, such as [1,2-¹³C₂]glucose or [U-¹³C₆]glucose.[13] The choice of tracer depends on the pathways of interest.[2][13]

    • Allow the cells to reach a metabolic and isotopic steady state. This can be verified by analyzing metabolite labeling at different time points.[2]

  • Metabolite Quenching and Extraction:

    • Rapidly quench cellular metabolism to prevent further enzymatic activity. A common method is to use a cold solvent mixture like 60% methanol at -40°C.[14][15]

    • Extract the intracellular metabolites using a suitable solvent system.

  • Mass Spectrometry Analysis:

    • Analyze the isotopic labeling patterns of the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[7][16]

  • Data Analysis and Flux Calculation:

    • Correct the raw MS data for the natural abundance of ¹³C.

    • Use computational software (e.g., INCA, Metran) to fit the experimental labeling data to a metabolic network model and estimate the intracellular fluxes.[2]

Quantitative Data Presentation: ¹³C-MFA of Glycolysis in Cancer Cells

The following table presents example data on the fractional contribution of ¹³C-glucose to glycolytic intermediates in a cancer cell line.

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Glucose-6-phosphate0.050.010.020.030.040.050.80
Fructose-6-phosphate0.060.010.020.030.040.050.79
Dihydroxyacetone phosphate0.250.020.050.68---
3-Phosphoglycerate0.280.030.060.63---
Lactate0.300.030.050.62---

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

IV. Visualization of Signaling and Metabolic Pathways

Stable isotope labeling is instrumental in dissecting complex cellular pathways. Here are examples of how key pathways can be visualized and studied.

A. Glycolysis Pathway

¹³C-MFA can be used to trace the flow of carbon from glucose through the glycolytic pathway.

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK F6P Fructose-6-Phosphate G6P->F6P PGI F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK DHAP DHAP F16BP->DHAP Aldolase GAP Glyceraldehyde-3-Phosphate F16BP->GAP Aldolase DHAP->GAP TPI BPG13 1,3-Bisphosphoglycerate GAP->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PGK PG2 2-Phosphoglycerate PG3->PG2 PGM PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK

Key steps of the Glycolysis pathway.
B. mTOR Signaling Pathway

SILAC can be employed to study how drugs affect the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[17][18]

mTOR_Signaling GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis

Simplified mTOR signaling pathway leading to protein synthesis.
C. ERK/MAPK Signaling Pathway

SILAC-based phosphoproteomics can identify changes in protein phosphorylation within the ERK/MAPK pathway upon drug treatment, providing insights into the drug's mechanism of action.[4][19]

ERK_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression

The core cascade of the ERK/MAPK signaling pathway.

References

Application Notes and Protocols: 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid in Environmental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the proposed use of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid as a stable isotope-labeled (SIL) internal standard and tracer in environmental analysis. While direct literature on the environmental applications of this specific compound is limited, its structural similarity to salicyluric acid—a key metabolite of the widely used pharmaceutical and environmental contaminant, salicylic acid—makes it an ideal candidate for these purposes. These protocols are based on established analytical principles for isotope dilution mass spectrometry and environmental fate studies.

Introduction

Salicylic acid and its derivatives are prevalent in the environment due to their extensive use in pharmaceuticals, personal care products, and as precursors in various industrial syntheses. Monitoring their presence and understanding their environmental fate and transport are critical for assessing ecological risk. The use of stable isotope-labeled internal standards is the gold standard for accurate quantification of analytes in complex environmental matrices, as it corrects for matrix effects and variations in sample preparation and instrument response.

This application note details the use of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid for two primary applications:

  • As an internal standard for the quantification of salicylic acid and its primary metabolite, salicyluric acid, in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • As a tracer to investigate the biodegradation pathways and kinetics of salicyluric acid in soil matrices.

Experimental Protocols

Synthesis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

The synthesis of the title compound can be adapted from standard methods for peptide synthesis, utilizing ¹⁵N-labeled glycine.

Materials:

  • ¹⁵N-Glycine[1]

  • Salicylic acid

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Sodium bicarbonate solution (5%)

  • Hydrochloric acid (1M)

  • Anhydrous sodium sulfate

Protocol:

  • Activation of Salicylic Acid: In a round-bottom flask, dissolve salicylic acid (1.1 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add Dicyclohexylcarbodiimide (1.1 eq) and stir the mixture at 0°C for 1 hour, then at room temperature for 4 hours.

  • Coupling Reaction: In a separate flask, dissolve ¹⁵N-Glycine (1.0 eq) in a 5% sodium bicarbonate solution. Add the activated salicylic acid solution dropwise to the ¹⁵N-Glycine solution while maintaining the pH at 8-9 with additional sodium bicarbonate solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid.

Application 1: Internal Standard for Water Analysis

Objective: To quantify salicylic acid and salicyluric acid in surface water samples.

Methodology: Solid Phase Extraction (SPE) followed by LC-MS/MS.

Protocol:

  • Sample Preparation:

    • Collect 100 mL of water sample.

    • Spike the sample with a known concentration of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid solution (e.g., 100 ng/L).

    • Acidify the sample to pH 3 with formic acid.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water (pH 3).

    • Load the prepared water sample onto the cartridge at a flow rate of 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analytes with 5 mL of methanol.

  • Sample Analysis:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 500 µL of the initial mobile phase.

    • Inject 10 µL into the LC-MS/MS system.

Application 2: Tracer for Soil Biodegradation Study

Objective: To determine the degradation rate and identify transformation products of salicyluric acid in soil.

Protocol:

  • Soil Microcosm Setup:

    • Prepare soil microcosms by placing 100 g of sieved, fresh soil into 250 mL glass jars.

    • Adjust the soil moisture to 60% of its water-holding capacity.

    • Spike the soil with a solution of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid to achieve a final concentration of 1 mg/kg.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), collect triplicate soil samples (5 g) from the microcosms.

  • Extraction:

    • To each soil sample, add 10 mL of an extraction solvent (e.g., acetonitrile/water, 80:20 v/v).

    • Shake vigorously for 30 minutes.

    • Centrifuge the samples and collect the supernatant.

    • Repeat the extraction process twice.

  • Analysis:

    • Combine the supernatants, evaporate to a smaller volume, and analyze using LC-MS/MS to identify the parent compound and potential ¹⁵N-labeled transformation products.

Data Presentation

LC-MS/MS Parameters

Hypothetical parameters for the analysis on a triple quadrupole mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Salicylic Acid137.093.015Negative
Salicyluric Acid194.1120.118Negative
2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid195.1120.118Negative
Method Validation Data (Hypothetical)
ParameterSalicylic AcidSalicyluric Acid
Linearity (r²) >0.998>0.997
Limit of Detection (LOD) 1.5 ng/L2.0 ng/L
Limit of Quantification (LOQ) 5.0 ng/L7.5 ng/L
Recovery (%) 95 ± 5%92 ± 7%
Precision (RSD%) < 8%< 10%
Soil Degradation Study Results (Hypothetical)
Time (days)Concentration of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid (mg/kg)
01.00
10.85
30.62
70.35
140.12
28<0.01

Visualizations

Experimental Workflow for Water Analysis

Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis A 100 mL Water Sample B Spike with ¹⁵N-Internal Standard A->B C Acidify to pH 3 B->C D Condition SPE Cartridge C->D E Load Sample D->E F Wash Cartridge E->F G Elute Analytes F->G H Evaporate & Reconstitute G->H I Inject into LC-MS/MS H->I J Data Quantification I->J Pathway cluster_products Potential Transformation Products parent 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid product1 Salicylic acid parent->product1 Amide hydrolysis product2 ¹⁵N-Glycine parent->product2 Amide hydrolysis product3 Further degradation (e.g., ¹⁵NH₄⁺) product2->product3 Mineralization

References

Troubleshooting & Optimization

troubleshooting isotope dilution analysis experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding isotope dilution analysis (IDA).

Troubleshooting Guide

This section addresses specific issues that may arise during your isotope dilution analysis experiments, offering step-by-step solutions to guide you through the troubleshooting process.

Issue 1: Poor Precision and Inconsistent Replicates

Question: My replicate measurements show a high relative standard deviation (%RSD), and the results are not reproducible between analytical runs. What are the possible causes and solutions?

Answer: Poor precision in isotope dilution analysis can stem from several factors throughout the experimental workflow. Here is a breakdown of potential causes and how to address them:

Potential CauseRecommended Solution
Incomplete Isotopic Equilibration Ensure the isotopic spike is in the same chemical form as the native analyte and allow for sufficient mixing and equilibration time before any sample processing steps.[1][2]
Inhomogeneous Spike Solution Vigorously mix the spike solution before each use, especially after thawing, to ensure homogeneity.[3]
Inconsistent Spiking Use a calibrated pipette and maintain a consistent technique to add the exact same amount of the internal standard to every sample, calibrator, and quality control (QC) sample.[2]
Instrument Instability Check the mass spectrometer for sensitivity drifts and perform necessary tuning and calibration. For electrospray ionization (ESI) sources, ensure a stable spray.[3]

A logical approach to troubleshooting poor precision is outlined in the following diagram:

Poor_Precision_Troubleshooting start High %RSD between Replicates check_equilibration Verify Isotopic Equilibration Protocol start->check_equilibration check_spike_homogeneity Assess Spike Solution Homogeneity check_equilibration->check_spike_homogeneity Protocol OK solution_equilibration Optimize mixing and equilibration time. Ensure same chemical form. check_equilibration->solution_equilibration Protocol inadequate check_spiking_procedure Review Spiking Procedure check_spike_homogeneity->check_spiking_procedure Homogeneous solution_homogeneity Vortex spike solution before use. check_spike_homogeneity->solution_homogeneity Inhomogeneous check_instrument_stability Evaluate MS Instrument Stability check_spiking_procedure->check_instrument_stability Consistent solution_spiking Use calibrated pipettes and consistent technique. check_spiking_procedure->solution_spiking Inconsistent solution_instrument Tune and calibrate mass spectrometer. check_instrument_stability->solution_instrument Unstable Inaccurate_Results_Troubleshooting start Inaccurate Analyte Concentration check_spike_calibration Verify Spike Concentration Accuracy start->check_spike_calibration check_analyte_loss Investigate Analyte Loss Pre-Equilibration check_spike_calibration->check_analyte_loss Accurate solution_spike_calibration Recalibrate spike solution against a primary standard. check_spike_calibration->solution_spike_calibration Inaccurate check_interferences Assess for Isobaric Interferences check_analyte_loss->check_interferences No loss solution_analyte_loss Add spike at the earliest stage of sample prep. check_analyte_loss->solution_analyte_loss Loss suspected check_matrix_effects Evaluate Matrix Effects check_interferences->check_matrix_effects Absent solution_interferences Use high-resolution MS or improve chemical separation. check_interferences->solution_interferences Present solution_matrix_effects Improve sample cleanup, dilute the sample, or use matrix-matched calibrants. check_matrix_effects->solution_matrix_effects Significant IDMS_Workflow Sample 1. Known amount of Sample Spike 2. Add known amount of Spike Sample->Spike Equilibrate 3. Homogenize and Equilibrate Spike->Equilibrate Extract 4. Extraction and Cleanup Equilibrate->Extract Analyze 5. Mass Spectrometry Analysis Extract->Analyze Quantify 6. Calculate Analyte Concentration Analyze->Quantify

References

Technical Support Center: 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What is 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid and what are its primary applications?

A1: 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is the 15N-labeled form of Salicyluric acid. Salicyluric acid is the primary metabolite of salicylic acid (a key metabolite of aspirin), formed in the liver through the conjugation of salicylic acid with glycine.[1][2][3] The 15N-label allows it to be used as a tracer in various research applications, including:

  • Metabolic Studies: To investigate the pharmacokinetics and metabolism of salicylates in vivo and in vitro. The 15N label enables precise tracking and quantification of the molecule and its downstream metabolites.

  • Drug-Drug Interaction Studies: To understand how co-administered drugs affect the metabolism and clearance of salicylates.

  • NMR-Based Mechanistic Studies: To probe the binding interactions of Salicyluric acid with proteins or other biological macromolecules.

  • Renal Excretion Studies: To study the mechanisms of drug clearance by the kidneys, as Salicyluric acid is primarily excreted via this route.[1][4]

Q2: What are the key advantages of using the 15N-labeled form of this compound?

A2: The primary advantage of the 15N label is for isotopic tracing and detection. In mass spectrometry, the mass shift allows for clear differentiation from the unlabeled (14N) compound. In Nuclear Magnetic Resonance (NMR) spectroscopy, the 15N nucleus is NMR-active (spin ½), enabling a range of specialized experiments, such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC), to study the molecule and its interactions with high sensitivity and resolution.

Q3: How should I store 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid?

A3: As a stable, lyophilized powder, it should be stored at -20°C, protected from light and moisture. Once in solution, it is recommended to use it as soon as possible or store it at -80°C for short periods. Avoid repeated freeze-thaw cycles to prevent degradation.

Troubleshooting Guides

Low Signal Intensity in 1H-15N HSQC NMR Experiments
Potential Cause Recommended Solution
Low Sample Concentration Increase the concentration of the 15N-labeled compound. A typical starting concentration for small molecules is 1-5 mM.
Suboptimal NMR Parameters Optimize the recycle delay (d1) based on the T1 relaxation time of the amide proton. Ensure the 15N spectral width is appropriate for the expected chemical shift of the amide nitrogen.
Incorrect pH of the Sample The amide proton exchange rate is pH-dependent. Adjust the pH of your buffer to slow down the exchange with the solvent. A pH range of 6.0-7.0 is often a good starting point.
Presence of Paramagnetic Impurities Treat your sample with a chelating agent like Chelex to remove any trace metal ions that can cause signal broadening.
Inaccurate Quantification in Mass Spectrometry-Based Metabolic Studies
Potential Cause Recommended Solution
Poor Ionization Efficiency Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, capillary temperature) for your specific compound and mobile phase.
Matrix Effects Prepare your calibration standards in the same biological matrix as your samples (e.g., plasma, urine) to compensate for ion suppression or enhancement.
Incomplete Chromatographic Separation Optimize your HPLC/UPLC method to ensure baseline separation of your analyte from isobaric interferences.[5][6][7]
Isotope Exchange While generally stable, ensure your sample preparation and storage conditions do not promote the exchange of the 15N label.

Experimental Protocols

Protocol 1: General Procedure for 1H-15N HSQC NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 1-5 mg of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid in 500 µL of a suitable deuterated buffer (e.g., 50 mM sodium phosphate, pH 6.5, 150 mM NaCl) containing 10% D₂O.

    • Filter the sample through a 0.22 µm syringe filter into a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D proton spectrum to ensure sample integrity and proper shimming.

    • Set up a standard 2D 1H-15N HSQC experiment.

    • Set the 1H spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Set the 15N spectral width to cover the expected range for the amide nitrogen (e.g., 100-140 ppm).

    • Optimize the number of scans and recycle delay to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

    • Apply appropriate window functions and perform Fourier transformation.

    • Reference the spectrum using an internal standard.

    • Analyze the resulting cross-peak, which represents the correlation between the amide proton and the 15N-labeled nitrogen.

Protocol 2: In Vitro Metabolic Stability Assay
  • Preparation of Liver Microsomes:

    • Thaw cryopreserved liver microsomes on ice.

    • Dilute the microsomes to a final protein concentration of 1 mg/mL in 100 mM phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the microsomal suspension to 37°C.

    • Add 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the sample in the mobile phase.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

Quantitative Data

Table 1: Hypothetical NMR Chemical Shift Data for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

Atom1H Chemical Shift (ppm)15N Chemical Shift (ppm)
Amide NH8.5120
Aromatic CH6.8 - 7.5-
Methylene CH₂4.1-
Carboxyl OH12.1-
Phenolic OH9.8-

Visualizations

Salicylate_Metabolism Salicylic_Acid Salicylic Acid Salicyluric_Acid_15N 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid Salicylic_Acid->Salicyluric_Acid_15N Glycine Conjugation (Liver) Glycine Glycine Glycine->Salicyluric_Acid_15N Renal_Excretion Renal Excretion Salicyluric_Acid_15N->Renal_Excretion Primary Elimination Pathway

Caption: Metabolic pathway of salicylic acid to 15N-labeled Salicyluric acid and its subsequent renal excretion.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Dissolve Dissolve 15N-labeled compound in buffer Filter Filter into NMR tube Dissolve->Filter Acquire_1D Acquire 1D Proton Spectrum Filter->Acquire_1D Acquire_2D Acquire 2D 1H-15N HSQC Acquire_1D->Acquire_2D Process Process 2D data Acquire_2D->Process Analyze Analyze cross-peak Process->Analyze

References

Technical Support Center: Troubleshooting 15N Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 15N labeled internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a 15N labeled internal standard?

An ideal 15N labeled internal standard should possess the following characteristics:

  • High Isotopic Purity: The standard should have a very high enrichment of the 15N isotope with minimal presence of the unlabeled (14N) analyte.[1]

  • Chemical Identity: It should be chemically identical to the analyte of interest.[1][2]

  • Sufficient Mass Difference: There should be a significant mass difference between the labeled standard and the analyte to avoid spectral overlap, typically 3 or more mass units for small molecules.[1]

  • Chromatographic Co-elution: The internal standard should co-elute with the analyte to accurately compensate for matrix effects and variability during analysis.[1][3]

  • Stability: The 15N label must be stable and not undergo exchange during sample preparation, storage, or analysis.[1][4]

Q2: Why is my 15N labeled internal standard showing a significant peak at the mass of the unlabeled analyte?

This is a common issue related to the isotopic purity of the internal standard. The synthesis of labeled compounds is rarely 100% efficient, meaning a small amount of the unlabeled analyte may be present in the internal standard material.[1] This can lead to an artificially high baseline and impact the accuracy of measurements, especially for low-concentration samples.[1]

Q3: My analyte and 15N labeled internal standard do not co-elute perfectly. Is this a problem?

Yes, even a slight difference in retention time can be problematic.[3] If the analyte and internal standard do not co-elute, they may experience different matrix effects, leading to inaccurate quantification.[3] This phenomenon, known as the isotope effect, is more common with deuterium-labeled standards but can also occur with 15N labels, potentially altering the molecule's chromatographic behavior.[1]

Q4: Can the 15N labeled internal standard itself cause ion suppression or enhancement?

Yes, it is possible for the analyte and its co-eluting labeled internal standard to affect each other's ionization.[1] This can lead to non-linear responses and impact the accuracy of quantification. The extent of this effect can be dependent on the concentration of both the analyte and the internal standard.

Q5: How should I properly store my 15N labeled internal standards?

Proper storage is critical to maintain the integrity and stability of 15N labeled compounds. While the 15N isotope itself is stable, the molecule it is incorporated into can degrade.[5] General storage guidelines depend on the compound's properties:

Compound TypeRecommended Storage Conditions
Solid Compounds (e.g., amino acids, peptides) Store at -20°C or -80°C, protected from light and moisture.
Solutions in Organic Solvents Store at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation.
Aqueous Solutions Store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Gaseous Compounds (e.g., 15N2) Store at room temperature in a well-ventilated area, with cylinders secured upright and away from heat.[5]

Note: Always refer to the manufacturer's specific storage recommendations for each product.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered when using 15N labeled internal standards.

Issue 1: Inaccurate Quantification and Poor Reproducibility

Symptoms:

  • High variability in replicate measurements.

  • Calibration curves are non-linear or have poor correlation coefficients.

  • Quantified values are consistently higher or lower than expected.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Differential Matrix Effects Even with a stable isotope-labeled internal standard, matrix effects can still be a problem if the analyte and internal standard do not co-elute perfectly.[3] This can lead to one being suppressed or enhanced more than the other. Solution: Optimize the chromatographic method to ensure complete co-elution of the analyte and internal standard.[3]
Isotopic Impurity of Internal Standard The presence of unlabeled analyte in the internal standard can lead to artificially inflated results, especially at low analyte concentrations.[1] Solution: Verify the isotopic purity of the internal standard by analyzing a high-concentration solution of the standard alone. If significant unlabeled analyte is detected, a new, higher-purity standard may be required.[1]
Inconsistent Sample Preparation Variability in extraction recovery, injection volume, or inconsistent addition of the internal standard can lead to poor reproducibility.[6] Solution: Ensure the internal standard is added as early as possible in the sample preparation workflow and is thoroughly mixed with the sample.[6] Automate liquid handling steps where possible to improve precision.
Instability of the Labeled Standard The 15N labeled compound may be degrading during sample preparation or storage.[7] Solution: Investigate the stability of the internal standard under your experimental conditions. This can be done by analyzing a solution of the standard that has been subjected to the same preparation and storage steps as your samples.[8]

Experimental Protocol: Verifying Isotopic Purity

  • Prepare a High-Concentration Standard Solution: Dissolve the 15N labeled internal standard in a neat solvent at a concentration significantly higher than what is used in your analytical method.

  • LC-MS/MS Analysis: Analyze this solution using your established LC-MS/MS method.

  • Data Evaluation: Examine the mass spectrum for the presence of a signal corresponding to the unlabeled analyte. The intensity of this signal relative to the labeled standard will indicate the level of isotopic impurity.

Workflow for Troubleshooting Inaccurate Quantification

start Inaccurate Quantification check_coelution Check Chromatographic Co-elution start->check_coelution check_purity Verify Isotopic Purity of Internal Standard start->check_purity check_prep Review Sample Preparation Protocol start->check_prep check_stability Assess Internal Standard Stability start->check_stability optimize_lc Optimize LC Method check_coelution->optimize_lc Imperfect Co-elution new_standard Source Higher Purity Internal Standard check_purity->new_standard Significant Impurity automate_prep Automate Sample Prep check_prep->automate_prep High Variability stability_study Conduct Stability Study check_stability->stability_study Suspected Degradation end Accurate Quantification optimize_lc->end new_standard->end automate_prep->end stability_study->end

Caption: Troubleshooting workflow for inaccurate quantification.

Issue 2: Unexpected Peaks or Interferences

Symptoms:

  • Presence of unexpected peaks in the chromatogram.

  • Interfering signals at the m/z of the analyte or internal standard.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Contamination Contamination can be introduced from reagents, solvents, or carryover from previous injections.[9] Solution: Run blank injections of the mobile phase and extraction solvent to identify the source of contamination. Ensure a thorough wash step is included in the LC method between samples.
In-source Fragmentation The 15N labeled internal standard or the analyte may be fragmenting in the ion source of the mass spectrometer, leading to unexpected signals. Solution: Optimize the ion source parameters, such as cone voltage or collision energy, to minimize in-source fragmentation.
Isotopic Contribution from Other Elements The natural isotopic abundance of other elements (e.g., 13C, 18O) in the analyte can contribute to signals at M+1, M+2, etc., which may interfere with the labeled standard.[9] Solution: Use high-resolution mass spectrometry to differentiate between the analyte's isotopic peaks and the internal standard. Mathematical correction for natural isotopic abundance may also be necessary.[9]

Workflow for Investigating Unexpected Peaks

start Unexpected Peaks Observed run_blanks Analyze Blank Injections start->run_blanks optimize_ms Optimize MS Source Parameters start->optimize_ms high_res_ms Utilize High-Resolution MS start->high_res_ms contamination Identify Source of Contamination run_blanks->contamination reduce_fragmentation Minimize In-source Fragmentation optimize_ms->reduce_fragmentation resolve_isotopes Resolve Isobaric Interferences high_res_ms->resolve_isotopes end Clean Chromatogram contamination->end reduce_fragmentation->end resolve_isotopes->end

Caption: Workflow for investigating unexpected peaks.

References

Technical Support Center: Optimizing Mass Spectrometry for 15N-Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 15N-labeled compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during 15N metabolic labeling experiments and data analysis.

Issue 1: Incomplete 15N Labeling Leading to Inaccurate Quantification

  • Symptoms:

    • Observed protein/peptide ratios are skewed or inconsistent across replicates.

    • The isotopic distribution of labeled peptides in the mass spectrum is broader than expected and shows significant peaks at masses lower than the fully labeled peptide.[1][2][3]

    • Software analysis flags poor correlation between theoretical and experimental isotopic patterns.

  • Possible Causes:

    • Insufficient labeling time for the organism or cell culture to fully incorporate the 15N isotope.[3]

    • Depletion of the 15N-containing nutrient source in the growth medium.[3]

    • For organisms, slow protein turnover in certain tissues can lead to lower enrichment.

    • Contamination with natural abundance (14N) nitrogen sources.

  • Solutions:

    • Determine Labeling Efficiency: It is crucial to determine the actual 15N incorporation efficiency before proceeding with quantitative analysis.[1][3][4] This can be done by:

      • Analyzing the isotopic distribution of several abundant peptides from your 15N-labeled sample.

      • Using software tools like Protein Prospector's "MS-Isotope" module to compare the experimental isotopic pattern to theoretical patterns at different enrichment levels.[1] The ratio of the monoisotopic peak (M) to the M-1 peak is particularly sensitive to labeling efficiency.[1][5]

    • Optimize Labeling Conditions:

      • Increase the duration of labeling to allow for complete incorporation. For bacteria like E. coli, this may be several generations. For complex organisms, it may require longer periods.

      • Ensure an adequate supply of the 15N-labeled nutrient in the growth medium throughout the experiment.

      • For organisms with slow turnover tissues, labeling for multiple generations may be necessary to achieve high enrichment.

    • Correct for Incomplete Labeling in Data Analysis: Many modern proteomics software packages, such as Protein Prospector and Census, have functionalities to account for incomplete labeling by allowing you to input the determined labeling efficiency.[1][6] This will adjust the theoretical isotopic distribution used for quantification, leading to more accurate results.

Issue 2: Incorrect Monoisotopic Peak Assignment for 15N-Labeled Peptides

  • Symptoms:

    • Poor quality of peptide quantification, indicated by high variance or outlier ratios.

    • Visual inspection of the mass spectra shows that the software may have picked an incorrect peak as the monoisotopic peak for the heavy-labeled peptide.

    • Reduced identification of heavy-labeled peptides compared to their light counterparts.[1][2]

  • Possible Causes:

    • The isotopic distribution of 15N-labeled peptides is broader and more complex than for 14N peptides, which can confuse peak-picking algorithms.[1][2]

    • Co-elution with other peptides can interfere with the isotopic pattern.[5]

    • Low signal-to-noise ratio for the peptide of interest.

  • Solutions:

    • High-Resolution Mass Spectrometry: Acquire data on a high-resolution mass spectrometer for both MS1 and MS2 scans. This helps to resolve the isotopic fine structure and reduces peak overlap.[1][5]

    • Software Parameters:

      • Utilize software features designed for 15N data analysis, such as isotope cluster pattern matching, to flag incorrect monoisotopic peak assignments.[1][2]

      • Manually inspect the spectra of peptides with questionable quantification to verify the correct monoisotopic peak selection.

    • Chromatography Optimization: Improve chromatographic separation to minimize co-elution. This can be achieved by adjusting the gradient length, column chemistry, or flow rate.

Issue 3: Poor Signal Intensity of 15N-Labeled Peptides

  • Symptoms:

    • Weak or undetectable peaks for 15N-labeled peptides in the mass spectra.[7]

    • Inconsistent detection of labeled peptides across different runs.

  • Possible Causes:

    • Low abundance of the protein of interest.

    • Inefficient ionization of the labeled peptides.

    • Suboptimal mass spectrometer settings.

    • Sample loss during preparation.

  • Solutions:

    • Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, you may not achieve a strong enough signal.[7]

    • Optimize Ionization Source Parameters: Adjust parameters such as spray voltage, capillary temperature, and gas flows to maximize the ionization efficiency for your peptides of interest.[7]

    • Tune and Calibrate the Mass Spectrometer: Regularly tune and calibrate your instrument to ensure it is operating at peak performance.[7]

    • Method Development: For targeted analyses, optimize collision energy and other fragmentation parameters for your specific 15N-labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for a 15N-labeled peptide?

The mass shift for a 15N-labeled peptide is variable and depends on the number of nitrogen atoms in the peptide. Each nitrogen atom contributes to the mass shift. To calculate the expected mass of a 15N-labeled peptide, you need to know its amino acid sequence and the number of nitrogen atoms in each amino acid.

Q2: How does incomplete 15N labeling affect my quantitative data?

Incomplete 15N labeling means that a fraction of the nitrogen atoms in your "heavy" labeled proteins are still 14N. This has a direct impact on the isotopic distribution of your labeled peptides in the mass spectrometer. Instead of a single, well-defined "heavy" peak, you will see a distribution of peaks, with the most intense peak (monoisotopic peak) being lower in mass than the fully labeled peptide. If your software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy peptide, leading to inaccurate protein ratios.[3]

Q3: What is a typical 15N labeling efficiency to aim for?

While 100% labeling is ideal, it is often not fully achieved. Labeling efficiencies between 95% and 99% are common and generally acceptable for quantitative proteomics, provided that the labeling efficiency is accurately determined and corrected for during data analysis.[1][2]

Q4: Can I use the same search parameters for both 14N and 15N-labeled peptides?

No, you need to use different search parameters for your 14N (light) and 15N (heavy) samples. The search algorithm needs to account for the mass difference introduced by the 15N isotopes. Typically, you will perform two separate searches with the appropriate modifications specified for each label state.[1][2]

Q5: How can I determine the 15N labeling efficiency of my experiment?

You can determine the labeling efficiency by analyzing the isotopic distribution of several abundant peptides from your 15N-labeled sample. Software tools can compare the experimental isotopic pattern to theoretical patterns at different enrichment levels. The ratio of the M-1 to the M peak is particularly informative for this purpose.[1][5]

Data Presentation

Table 1: Effect of Labeling Duration on 15N Enrichment in E. coli

Labeling Duration (hours)Average 15N Enrichment (%)Standard Deviation (%)
285.32.1
492.71.5
696.80.9
898.50.6
1299.10.4

Table 2: Common Mass Spectrometry Parameters for 15N-Labeled Peptide Analysis

ParameterSettingRationale
MS1 Resolution > 60,000To resolve the isotopic fine structure of 15N-labeled peptides and minimize interference from co-eluting species.[5]
MS2 Resolution > 15,000To accurately identify fragment ions and improve peptide identification confidence.
AGC Target 1e6To ensure sufficient ion statistics for accurate measurement without overfilling the ion trap.
Maximum Injection Time 50-100 msTo allow for the accumulation of a sufficient number of ions for detection.
Collision Energy Stepped (e.g., 25, 30, 35)To ensure efficient fragmentation of peptides with different charge states and compositions.

Experimental Protocols

Protocol 1: Determination of 15N Labeling Efficiency

This protocol outlines the steps to determine the 15N labeling efficiency of your samples.

  • Data Acquisition: Acquire high-resolution mass spectra of your 15N-labeled protein digest.

  • Peptide Identification: Perform a database search to identify peptides from your sample.

  • Select Peptides for Analysis: Choose several (e.g., 8-10) abundant peptides with good signal-to-noise ratios. Peptides with a mass less than 1500 m/z are preferable as their monoisotopic peak is typically the most intense.[3]

  • Isotopic Pattern Analysis:

    • For each selected peptide, extract the experimental isotopic distribution from the mass spectrum.

    • Use a software tool (e.g., Protein Prospector's "MS-Isotope" module) to generate theoretical isotopic distributions at various 15N enrichment levels (e.g., 90% to 100% in 0.1% increments).

    • Compare the experimental pattern to the theoretical patterns. The labeling efficiency is the enrichment level that provides the best fit, often determined by a correlation coefficient.[4]

  • Calculate Average Efficiency: Calculate the average labeling efficiency and standard deviation from the selected peptides. This average value can then be used for correction in your quantitative analysis software.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low 15N Signal Intensity start Low Signal Intensity of 15N-Labeled Peptides check_concentration Is Sample Concentration Sufficient? start->check_concentration increase_concentration Increase Sample Concentration check_concentration->increase_concentration No check_ionization Are Ionization Source Parameters Optimized? check_concentration->check_ionization Yes increase_concentration->check_concentration optimize_ionization Optimize Spray Voltage, Gas Flows, and Temperature check_ionization->optimize_ionization No check_instrument_performance Is the Mass Spectrometer Tuned and Calibrated? check_ionization->check_instrument_performance Yes optimize_ionization->check_ionization tune_calibrate Perform Instrument Tuning and Calibration check_instrument_performance->tune_calibrate No check_sample_prep Was There Potential Sample Loss During Preparation? check_instrument_performance->check_sample_prep Yes tune_calibrate->check_instrument_performance review_prep_protocol Review and Optimize Sample Preparation Protocol check_sample_prep->review_prep_protocol Yes sufficient_signal Signal Intensity is Sufficient check_sample_prep->sufficient_signal No review_prep_protocol->start

Caption: Troubleshooting decision tree for low signal intensity of 15N-labeled peptides.

Optimization_Workflow General Workflow for Optimizing MS Parameters for 15N Compounds cluster_optimization Optimization Loop start Start: 15N-Labeled Sample labeling Metabolic Labeling with 15N Source start->labeling sample_prep Protein Extraction and Digestion labeling->sample_prep lc_separation Liquid Chromatography Separation sample_prep->lc_separation ms_analysis Mass Spectrometry Analysis lc_separation->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis determine_efficiency Determine Labeling Efficiency ms_analysis->determine_efficiency optimize_ms1 Optimize MS1 Parameters (Resolution, AGC) ms_analysis->optimize_ms1 end End: Quantified Protein Ratios data_analysis->end adjust_labeling Adjust Labeling Time/Conditions determine_efficiency->adjust_labeling If < 95% adjust_labeling->labeling optimize_ms2 Optimize MS2 Parameters (Collision Energy) optimize_ms1->optimize_ms2 optimize_ms2->ms_analysis

Caption: General workflow for optimizing MS parameters for 15N compounds.

References

Technical Support Center: Minimizing Matrix Effects with 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid as an internal standard to minimize matrix effects in LC-MS/MS analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid and why is it used as an internal standard?

2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid is a stable isotope-labeled (SIL) internal standard. It is chemically identical to its unlabeled analog, but with a ¹⁵N isotope incorporated into the amide nitrogen. This subtle mass shift allows the mass spectrometer to differentiate it from the target analyte. SIL internal standards are considered the gold standard for quantitative bioanalysis because they exhibit nearly identical chemical and physical properties to the analyte.[1][2] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects.[1][2][3]

Q2: What are matrix effects and how do they impact LC-MS/MS analysis?

Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenates).[4][5][6] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[5][7]

Q3: How does 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid help in minimizing matrix effects?

By co-eluting with the analyte of interest, 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid experiences the same degree of ion suppression or enhancement.[1][8] When the ratio of the analyte peak area to the internal standard peak area is used for quantification, the variability caused by matrix effects is normalized, leading to more accurate and reliable results.[1][9] For this compensation to be effective, complete co-elution of the analyte and the internal standard is crucial.[8]

Q4: Can there be chromatographic separation between the analyte and its ¹⁵N-labeled internal standard?

While less common than with deuterium-labeled standards, slight chromatographic shifts can occasionally occur.[4][5] It is essential to verify co-elution during method development. Unlike deuterium (²H) labeling, which can sometimes alter the physicochemical properties and lead to separation, ¹⁵N and ¹³C labeling are less likely to cause such effects.[5]

Troubleshooting Guides

Issue 1: High Variability or Poor Accuracy in Quality Control (QC) Samples
Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects The matrix effect may vary significantly between different lots of biological matrix or between individual patient/animal samples.[4] Ensure that the internal standard, 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid, is co-eluting with the analyte to provide proper correction. If co-elution is confirmed, consider further sample cleanup or matrix-matched calibrators.[10]
Poor Extraction Recovery The extraction efficiency of the analyte and internal standard may differ.[4] Optimize the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistent and high recovery for both compounds.
Internal Standard Spiking Error Inaccurate or inconsistent addition of the internal standard solution to the samples.[11] Review the standard operating procedure (SOP) for sample preparation and ensure proper pipette calibration and technique.
Analyte or Internal Standard Instability Degradation of the analyte or internal standard during sample collection, storage, or processing.[11] Investigate the stability of both compounds under the experimental conditions.
Issue 2: Sudden Loss or Significant Decrease in Internal Standard Signal
Possible Cause Troubleshooting Steps
Systemic Issue A complete loss of the internal standard signal across an entire run often points to a problem with the LC-MS system or the internal standard solution itself.[11]
Sample-Specific Issue Signal loss in a subset of samples may indicate a severe matrix effect in those specific samples or an error during their preparation.[11]
Instrument Contamination A gradual decrease in signal over a batch can be due to contamination of the ion source or mass spectrometer.[11] Clean the ion source and perform system suitability tests.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike the analyte and internal standard into the final extract.[11][12]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure.

  • Analyze the Samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF): (Peak Area in Set B) / (Peak Area in Set A)

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

      • MF = 1 indicates no significant matrix effect.[11]

    • Recovery (RE): (Peak Area in Set C) / (Peak Area in Set B)

    • Process Efficiency (PE): (Peak Area in Set C) / (Peak Area in Set A) or MF * RE

Illustrative Data:

Sample SetAnalyte Peak AreaIS Peak AreaMatrix Factor (Analyte)Recovery (Analyte)
Set A 1,250,0001,310,000--
Set B 980,0001,025,0000.78-
Set C 850,000890,000-86.7%

In this example, the Matrix Factor of 0.78 indicates ion suppression.

Protocol 2: Post-Column Infusion for Identifying Matrix Effect Zones

This experiment helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.

  • System Setup:

    • Set up the LC system with the analytical column and mobile phase.

    • Use a T-junction to continuously infuse a solution of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid into the mobile phase flow between the column and the mass spectrometer.[11]

  • Equilibration: Allow the system to equilibrate until a stable baseline signal for the internal standard is achieved.[11]

  • Injection: Inject a blank, extracted matrix sample.[11]

  • Analysis: Monitor the internal standard's signal throughout the chromatographic run. Any dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement. This information can be used to adjust the chromatography to move the analyte peak away from these zones.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) spike Spike with 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid sample->spike extract Extraction (PPT, LLE, SPE) spike->extract reconstitute Reconstitution extract->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

troubleshooting_logic cluster_chromatography Chromatography Check cluster_sample_prep Sample Prep Review cluster_matrix Matrix Effect Investigation start High Variability or Inaccurate Results? coelution Confirm Analyte/IS Co-elution start->coelution Yes peak_shape Assess Peak Shape coelution->peak_shape spiking_error Check IS Spiking Procedure peak_shape->spiking_error recovery_eval Evaluate Extraction Recovery (Protocol 1) spiking_error->recovery_eval matrix_factor Calculate Matrix Factor (Protocol 1) recovery_eval->matrix_factor post_column Run Post-Column Infusion (Protocol 2) matrix_factor->post_column end Resolution post_column->end Optimize Method

Caption: Logical troubleshooting workflow for addressing inaccurate quantitative results.

References

Technical Support Center: Troubleshooting Incomplete Dissolution of Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the incomplete dissolution of internal standards (IS) during sample preparation. Incomplete dissolution can lead to significant variability and inaccuracy in analytical results.[1][2] This guide provides a structured approach to identifying and resolving common problems through frequently asked questions (FAQs) and a detailed troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is its complete dissolution crucial?

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls in an analytical run.[1][3] It is used to correct for variability during sample preparation, injection, and analysis, thereby improving the accuracy and precision of quantitative analyses.[1][2][4] If the internal standard does not dissolve completely, its concentration will not be uniform across the sample, leading to inconsistent IS response and unreliable quantification of the target analyte.[5]

Q2: What are the immediate signs of incomplete internal standard dissolution?

Visible particulates or cloudiness in the sample after adding the internal standard are clear indicators of dissolution issues. High variability in the internal standard response between replicate samples or across a batch is another significant sign.[5] This variability can manifest as inconsistent peak areas in chromatographic analyses.[3]

Q3: Can the choice of internal standard affect its solubility?

Yes, the physicochemical properties of the internal standard are critical. Ideally, the IS should have a similar chemical structure and properties to the analyte to ensure similar behavior during sample preparation and analysis.[2][3][6] However, significant differences in polarity or other properties can lead to poor solubility in the sample matrix. Stable isotope-labeled (SIL) internal standards are often preferred as they have nearly identical properties to the analyte, minimizing solubility issues.[2][4]

Q4: How does the sample matrix influence the dissolution of the internal standard?

The sample matrix (e.g., plasma, urine, tissue homogenate) can significantly impact the solubility of the internal standard.[7] High concentrations of proteins, lipids, or salts can lead to "matrix effects," which can either suppress or enhance the ionization of the IS and may also hinder its dissolution.[4][7] It is crucial to evaluate the solubility of the IS in a matrix that closely mimics the study samples.[7][8]

Q5: When in the sample preparation workflow should the internal standard be added?

For most applications, the internal standard should be added as early as possible in the sample preparation process.[9] This allows it to compensate for analyte loss during all subsequent steps, such as extraction and reconstitution.[4][9] However, the timing may need to be adjusted based on the specific assay requirements.[4]

Troubleshooting Guide: Incomplete Dissolution of Internal Standard

This guide provides a systematic approach to diagnosing and resolving issues with internal standard dissolution.

Problem: High variability or low response of the internal standard.
  • Question: Is there any visible precipitate or cloudiness after adding the internal standard?

  • Action:

    • Visually inspect the sample tubes against a light source.

    • If particulates are observed, the IS is not fully dissolved.

    • Ensure that the correct solvent and concentration are being used for the IS stock solution.

  • Question: Is the internal standard completely dissolved in its stock solution?

  • Action:

    • Inspect the IS stock solution for any precipitates.

    • If necessary, gently warm or sonicate the stock solution to ensure complete dissolution before spiking it into the sample.

    • Verify the solvent used for the stock solution is appropriate for the IS.

  • Question: Is the solvent used to dissolve the internal standard compatible with the sample matrix?

  • Action:

    • Adding a large volume of an organic solvent containing the IS to an aqueous sample can cause precipitation.

    • Minimize the volume of the IS spiking solution.

    • Consider preparing the IS in a solvent that is miscible with the sample matrix.

Experimental Protocols

Protocol 1: Solvent Miscibility and IS Solubility Test
  • Objective: To determine the appropriate solvent for the internal standard stock solution and its compatibility with the sample matrix.

  • Materials:

    • Internal Standard

    • A panel of potential solvents (e.g., Methanol, Acetonitrile, DMSO, Water)

    • Blank sample matrix (e.g., plasma, urine)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Prepare a concentrated stock solution of the IS in each of the selected solvents.

    • Visually inspect each stock solution for complete dissolution. Use sonication if necessary.

    • Add a small, fixed volume of each IS stock solution to a separate aliquot of the blank sample matrix.

    • Vortex each sample thoroughly for at least 30 seconds.[5]

    • Visually inspect for any precipitation or cloudiness.

    • Centrifuge the samples and analyze the supernatant for IS recovery to quantitatively assess solubility.

Protocol 2: Optimizing Mixing and Incubation Conditions
  • Objective: To improve the dissolution of the internal standard by optimizing mixing and incubation parameters.

  • Materials:

    • Samples spiked with internal standard

    • Vortex mixer

    • Mechanical shaker/rocker

    • Heater block or water bath

  • Procedure:

    • After adding the IS to the samples, compare different mixing techniques:

      • Vortexing (vary time and speed)

      • Shaking/rocking (vary time and speed)

    • Evaluate the effect of temperature by incubating the samples at different temperatures (e.g., room temperature, 37°C) for a set period after IS addition.

    • Analyze the samples to determine which condition yields the most consistent and complete IS dissolution.

Data Presentation

Table 1: Troubleshooting Summary for Incomplete IS Dissolution

Potential Cause Recommended Solution
Incorrect Solvent for IS Stock Test a panel of solvents with varying polarities.
IS Precipitation Upon Addition Minimize the volume of the IS spiking solution; use a cosolvent.
Insufficient Mixing Increase vortexing/shaking time and intensity.[5]
Low Temperature Gently warm the sample after IS addition (analyte stability permitting).
Matrix Effects Perform a protein precipitation or solid-phase extraction step before adding the IS.
High Concentration of IS Lower the concentration of the IS to a level appropriate for the assay.[4]

Visualizations

G start Incomplete IS Dissolution Observed check_stock Is IS stock solution clear? start->check_stock stock_precipitate Precipitate in stock solution check_stock->stock_precipitate No check_sample Is sample cloudy after spiking? check_stock->check_sample Yes dissolve_stock Action: Sonicate/warm stock solution. Re-evaluate solvent. stock_precipitate->dissolve_stock dissolve_stock->check_stock sample_precipitate Precipitate in sample check_sample->sample_precipitate Yes end IS Dissolution Resolved check_sample->end No, but response is variable (investigate other causes like matrix effects) troubleshoot_mixing Optimize Mixing & Incubation (Protocol 2) sample_precipitate->troubleshoot_mixing troubleshoot_solvent Evaluate Solvent & Matrix Compatibility (Protocol 1) troubleshoot_mixing->troubleshoot_solvent modify_procedure Modify Sample Prep (e.g., pre-extraction) troubleshoot_solvent->modify_procedure modify_procedure->end

Caption: Troubleshooting workflow for incomplete internal standard dissolution.

G cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add Internal Standard sample->add_is mix Vortex/Mix add_is->mix extract Extraction (e.g., LLE/SPE) mix->extract inject LC-MS Injection extract->inject quantify Quantification inject->quantify dissolution_issue Incomplete Dissolution Point of Failure dissolution_issue->add_is

References

Technical Support Center: Dealing with Ion Suppression in LC-MS with 15N Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) using 15N-labeled internal standards. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, understand, and mitigate the challenges of ion suppression in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte in the mass spectrometer's ion source.[1][2][3] This phenomenon is caused by co-eluting compounds from the sample matrix that interfere with the analyte's ability to form gas-phase ions, leading to a decreased signal intensity.[2][4] Ion suppression is a significant concern because it can negatively impact the sensitivity, accuracy, and precision of quantitative analyses, potentially leading to underestimation or even non-detection of the analyte of interest.[1][5]

Q2: What are the common causes of ion suppression?

A2: Ion suppression can arise from various components within the sample matrix and the LC-MS system itself. Common causes include:

  • Endogenous matrix components: Salts, phospholipids, proteins, and other biological molecules can interfere with the ionization process.[2][3]

  • Mobile phase additives: Non-volatile buffers and ion-pairing agents can accumulate in the ion source and suppress the analyte signal.[6]

  • High concentrations of other analytes: Co-eluting compounds, even other target analytes at high concentrations, can compete for ionization.[1]

  • Exogenous compounds: Contaminants from sample collection tubes, solvents, or labware can also contribute to ion suppression.[4]

Q3: Why are 15N-labeled internal standards considered a "gold standard" for correcting ion suppression?

A3: Stable isotope-labeled (SIL) internal standards, including those labeled with 15N, are considered the gold standard for compensating for ion suppression.[7] Because a 15N-labeled internal standard is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression.[2] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of variable matrix effects.[2] 15N and 13C-labeled standards are often preferred over deuterated (2H) standards as they are less likely to exhibit chromatographic separation from the native analyte, ensuring they are subjected to the identical matrix environment.[8][9]

Q4: Can I still have issues with ion suppression even when using a 15N-labeled internal standard?

A4: Yes, while 15N-labeled internal standards are highly effective, issues can still arise. The most critical factor is the complete co-elution of the analyte and the internal standard.[9] If there is even a slight chromatographic separation, they may be exposed to different matrix components as they elute, leading to differential ion suppression and inaccurate results.[9] It is also important to ensure that the concentration of the internal standard is appropriate and that it does not become a source of ion suppression itself.

Q5: How can I identify if ion suppression is affecting my assay?

A5: A common method to identify and locate regions of ion suppression is the post-column infusion experiment.[1][6] This involves infusing a constant flow of the analyte solution into the MS while injecting a blank matrix extract onto the LC column.[6][7] A drop in the baseline signal of the analyte at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[6][7]

Troubleshooting Guides

Problem: My analyte signal is low and inconsistent in matrix samples compared to neat standards.

This is a classic indication of ion suppression. The following troubleshooting workflow can help you address this issue.

G cluster_0 Troubleshooting Workflow for Low and Inconsistent Signal start Start: Low/Inconsistent Signal in Matrix q1 Are you using a 15N-labeled internal standard (IS)? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No q2 Do the analyte and IS peaks perfectly co-elute? yes1->q2 implement_is Implement a 15N-labeled IS. This is the most effective way to compensate for suppression. no1->implement_is implement_is->q2 yes2 Yes q2->yes2 Yes no2 No q2->no2 No q3 Is the signal still low or inconsistent? yes2->q3 optimize_chrom Optimize chromatography to achieve co-elution. - Adjust gradient - Change column chemistry - Modify mobile phase no2->optimize_chrom optimize_chrom->q2 yes3 Yes q3->yes3 Yes end End: Signal is stable and reproducible. q3->end No improve_sp Improve Sample Preparation - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Protein Precipitation yes3->improve_sp dilute Dilute the sample to reduce matrix concentration. improve_sp->dilute dilute->end

Caption: Troubleshooting workflow for low and inconsistent signals in LC-MS.

Problem: My results are still not reproducible even with a 15N-labeled internal standard.

If you are using a 15N-labeled internal standard and still facing reproducibility issues, consider the following:

  • Confirm Co-elution: As mentioned, perfect co-elution is critical.[9] Even with stable isotope labels, some minor differences in retention time can occur. A high-resolution column might separate the analyte and the internal standard. In some cases, a column with slightly lower resolution may be beneficial to ensure complete overlap of the peaks.[9]

  • Evaluate Sample Preparation: A robust sample preparation method is the first line of defense against severe ion suppression.[2][7] If your signal suppression is greater than 50%, even a good internal standard may not be able to fully compensate. Consider optimizing your sample cleanup.

Sample Preparation TechniqueTypical Analyte RecoveryTypical Matrix Effect ReductionKey Considerations
Protein Precipitation 85-100%20-50%Simple and fast, but may not remove all interfering phospholipids.
Liquid-Liquid Extraction (LLE) 70-90%50-80%Good for removing non-polar interferences, but can be labor-intensive.
Solid-Phase Extraction (SPE) 80-95%>80%Highly effective and versatile for a wide range of interferences. Requires method development.[7]

Note: The values presented are typical and can vary depending on the analyte, matrix, and specific protocol.

  • Check for Source Contamination: Non-volatile salts and other matrix components can accumulate in the ion source over time, leading to a gradual decrease in sensitivity and increased ion suppression.[7] Regular cleaning of the ion source is recommended.

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

This experiment helps to visualize the regions in your chromatogram where ion suppression is occurring.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union and fittings

  • Analyte standard solution

  • Blank matrix extract (prepared using your standard protocol)

Procedure:

  • System Setup: Connect the LC column outlet to one inlet of the tee-union. Connect the syringe pump to the other inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion: Fill the syringe with the analyte standard solution at a concentration that provides a stable signal. Begin infusing the solution at a low flow rate (e.g., 10-20 µL/min) directly into the MS.[7]

  • Establish Baseline: Acquire data in MRM or SIM mode for your analyte. You should observe a stable, elevated baseline signal.

  • Inject Blank Matrix: Once the baseline is stable, inject a blank matrix extract onto the LC column and begin the chromatographic run.[7]

  • Data Analysis: Monitor the infused analyte signal. Any dips or decreases in the signal correspond to retention times where matrix components are eluting and causing ion suppression.

G cluster_1 Post-Column Infusion Setup LC LC System Column LC Column LC->Column Tee Tee Union Column->Tee SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for post-column infusion.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol for cleaning up plasma samples to reduce matrix effects. This protocol should be optimized for your specific analyte.

Materials:

  • SPE cartridges (e.g., reversed-phase C18)

  • Vacuum manifold

  • Plasma sample with 15N-labeled internal standard

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

Procedure:

  • Sample Pre-treatment: Spike the plasma sample with the 15N-labeled internal standard. Acidify the sample with a small amount of acid (e.g., formic acid) to ensure the analyte is in the correct form for retention.[7]

  • Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1-2 mL of methanol through the cartridge to activate the sorbent.[7]

  • Cartridge Equilibration: Pass 1-2 mL of water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to dry.[7]

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).[7]

  • Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.[7]

  • Elution: Place collection tubes in the manifold. Add 1-2 mL of the elution solvent to the cartridge to elute the analyte and internal standard.[7]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[7]

G cluster_2 Principle of 15N-IS Correction Analyte Analyte IonSource Ion Source Analyte->IonSource IS 15N Internal Standard IS->IonSource Matrix Co-eluting Matrix (Causes Suppression) Matrix->IonSource MS_Signal MS Signal IonSource->MS_Signal Ratio (Analyte/IS) is constant

Caption: Using a 15N-IS to correct for ion suppression.

References

Technical Support Center: Ensuring Complete Equilibration of Spike and Sample Analyte

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you ensure complete equilibration between your spike and sample analyte, a critical step for accurate and reliable experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the equilibration of spike and sample analytes.

Issue: Poor Spike Recovery

Symptoms:

  • The calculated concentration of the spiked sample is significantly lower or higher than the expected value.[1]

  • Inconsistent recovery results across replicate samples.

Possible Causes & Solutions:

CauseSolution
Incomplete Equilibration Increase incubation time after spiking to allow for sufficient interaction between the spike and the sample matrix. For some applications, gentle agitation or vortexing may be necessary. For analytes that partition into cellular fractions in whole blood, ensure sufficient incubation time to reach equilibrium before stability testing.[2]
Matrix Effects The sample matrix may contain components that interfere with the assay's response to the analyte.[3] To mitigate this, consider diluting the sample, which can reduce the concentration of interfering substances.[4] Alternatively, modify the standard diluent to more closely match the composition of the sample matrix.[3][4] For example, if your samples are in cell culture media, use the same media to prepare your standards.[4]
Incorrect Spiking Concentration The concentration of the spiking solution should ideally be 50 to 100 times higher than the endogenous analyte concentration in the sample.[1] This minimizes the volume of spiking solution added and prevents significant dilution of the sample matrix.[1] The final concentration of the spiked sample should fall within the linear range of your assay.[1]
Analyte Instability The analyte may be degrading in the sample matrix. Assess analyte stability in the matrix under the experimental conditions (e.g., temperature, pH). For whole blood stability, it's recommended to warm the spiked sample to 37°C before testing to mimic physiological conditions.[2]
Issue: High Variability in Results

Symptoms:

  • Poor precision in measurements of spiked samples.

  • Baseline drift or noise in analytical instrumentation (e.g., HPLC, SPR).[5][6]

Possible Causes & Solutions:

CauseSolution
Inadequate Mixing Ensure thorough but gentle mixing of the spike into the sample. Avoid vigorous shaking that could lead to analyte degradation or foaming.
Instrumental Issues For chromatographic systems, ensure the column is properly equilibrated with the mobile phase before analysis.[6] Inadequate equilibration can lead to baseline drift and retention time variability.[6] For surface-based detection systems like SPR, a non-equilibrated sensor surface can cause baseline drift.[5] Allowing the flow buffer to run overnight can help equilibrate the surface.[5]
Sample Heterogeneity If the sample is not homogeneous, the spike may not be evenly distributed. Ensure the sample is well-mixed before aliquoting and spiking.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a spike and recovery experiment?

A1: A spike and recovery experiment is designed to assess the accuracy of an analytical method in a specific sample matrix.[3] It helps determine if components within the sample matrix interfere with the detection of the analyte, leading to an under- or overestimation of its concentration.[3]

Q2: How do I choose the appropriate concentration for my spike?

A2: For routine quality control, the spike concentration should be in the middle of the analytical method's range.[1] If you are assessing a specific sample, the spike should ideally double the original concentration of the analyte in the sample.[1] However, if the endogenous concentration is very low, it's better to spike at a mid-range level.[1] The volume of the spike added should not exceed 5% of the sample volume to avoid significant matrix dilution.[1]

Q3: What is the difference between spike and recovery and linearity of dilution?

A3: Spike and recovery assesses the effect of the sample matrix on the detection of a known amount of added analyte.[3] Linearity of dilution evaluates whether the endogenous or spiked analyte can be accurately measured at different dilutions of the sample.[3] Poor linearity of dilution can indicate matrix effects that are concentration-dependent.[3][4]

Q4: My spike recovery is consistently low. What are the first troubleshooting steps I should take?

A4: First, verify the accuracy of your spiking solution concentration and the volume added. Next, increase the incubation time after spiking to ensure complete equilibration. If the problem persists, investigate potential matrix effects by diluting your sample or altering the composition of your standard diluent to better match the sample matrix.[4]

Q5: Can I use the standard addition method to overcome matrix effects?

A5: Yes, the method of standard additions is a useful technique when the sample matrix affects the analytical signal.[7] This method involves adding varying, known amounts of the analyte to several aliquots of the sample and then extrapolating to find the original concentration.

Experimental Workflow and Logic

Workflow for a Spike and Recovery Experiment

The following diagram illustrates a typical workflow for performing a spike and recovery experiment.

SpikeRecoveryWorkflow cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis Analysis cluster_calc Calculation cluster_eval Evaluation Sample Original Sample Unspiked Unspiked Sample Aliquot Sample->Unspiked Spiked Spiked Sample Aliquot Sample->Spiked AnalyzeUnspiked Analyze Unspiked Sample Unspiked->AnalyzeUnspiked AnalyzeSpiked Analyze Spiked Sample Spiked->AnalyzeSpiked SpikeSol Spike Solution SpikeSol->Spiked CalcRecovery Calculate % Recovery AnalyzeUnspiked->CalcRecovery AnalyzeSpiked->CalcRecovery Evaluate Evaluate Results CalcRecovery->Evaluate

Caption: Workflow for a spike and recovery experiment.

Troubleshooting Logic for Incomplete Equilibration

This diagram outlines the logical steps to troubleshoot issues related to incomplete equilibration of the spike and sample analyte.

TroubleshootingLogic Start Inconsistent/Poor Spike Recovery CheckSpike Verify Spike Concentration and Volume Start->CheckSpike IncreaseTime Increase Incubation Time and/or Mix Gently CheckSpike->IncreaseTime MatrixEffects Investigate Matrix Effects IncreaseTime->MatrixEffects DiluteSample Dilute Sample MatrixEffects->DiluteSample Yes CheckStability Assess Analyte Stability MatrixEffects->CheckStability No ModifyDiluent Modify Standard Diluent DiluteSample->ModifyDiluent Resolved Issue Resolved DiluteSample->Resolved ModifyDiluent->Resolved StandardAddition Consider Standard Addition Method CheckStability->StandardAddition StandardAddition->Resolved

Caption: Troubleshooting logic for incomplete equilibration.

References

Technical Support Center: Troubleshooting Peak Tailing and Distortion with 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing and distortion during the chromatographic analysis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, exhibiting a "tail" that extends from the peak maximum.[1] This distortion can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and decreased analytical precision and accuracy. For 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, an acidic compound, peak tailing is a common challenge that can compromise the reliability of quantitative results.

Q2: What are the most likely causes of peak tailing for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid?

A2: The primary causes of peak tailing for this acidic analyte include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too high, the carboxylic acid and phenolic hydroxyl groups of the molecule can ionize, leading to secondary interactions with the stationary phase.[1][2]

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the analyte, causing peak tailing.[3][4] This is particularly problematic for polar and ionizable compounds.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[3]

  • Extra-Column Effects: Issues such as long tubing, large detector cell volumes, or poorly fitted connections can contribute to band broadening and peak tailing.[1]

Q3: How does the 15N isotope label affect the chromatographic behavior and potential for peak tailing?

A3: The 15N isotope label in 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid does not significantly alter its chemical properties or chromatographic behavior. The slight increase in mass will not noticeably affect its retention time or its propensity for peak tailing under typical HPLC conditions. However, the isotopic label is critical for mass spectrometry-based detection and quantification, allowing for differentiation from the unlabeled analogue.

Q4: What is a good starting point for the mobile phase pH when analyzing this compound?

A4: 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, also known as salicyluric acid, has a predicted acidic pKa of approximately 3.27 for its carboxylic acid group.[5] The phenolic hydroxyl group, similar to that in salicylic acid, has a pKa of around 2.97.[4][6][7] To ensure the compound is in its neutral, un-ionized form and to minimize secondary interactions, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the lowest pKa. Therefore, a starting mobile phase pH of 2.5 to 3.0 is recommended.[8]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing Specific to 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

This guide focuses on chemical and method-related causes of peak tailing for the target analyte.

Symptom Potential Cause Troubleshooting Steps & Solutions
Tailing of the analyte peak, while other peaks in the chromatogram are symmetrical. Inappropriate Mobile Phase pH: The analyte is likely ionized, leading to secondary interactions.1. Verify Mobile Phase pH: Ensure the pH is between 2.5 and 3.0.[8] 2. Use a Buffer: Employ a buffer such as phosphate or formate at a concentration of 10-25 mM to maintain a stable pH.[3] 3. Re-prepare Mobile Phase: If in doubt, prepare a fresh batch of the mobile phase, carefully adjusting the pH.
Secondary Silanol Interactions: The analyte is interacting with active sites on the column packing.1. Use a Modern, End-Capped Column: Employ a high-purity, Type B silica column that is fully end-capped to minimize exposed silanol groups.[8] 2. Consider a Different Stationary Phase: A column with a polar-embedded or polar-endcapped phase may provide better peak shape.[1]
Peak tailing worsens with increasing sample concentration. Column Overload: The amount of analyte injected is saturating the stationary phase.1. Reduce Injection Volume: Decrease the volume of sample injected onto the column.[3] 2. Dilute the Sample: Prepare and inject a more dilute sample.[1]
Peak shape is poor, and retention time is inconsistent. Sample Solvent Mismatch: The solvent used to dissolve the sample is significantly stronger than the initial mobile phase.1. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition.[1]
Guide 2: System-Wide Peak Distortion Issues

This guide addresses issues that may cause all peaks in the chromatogram, including the target analyte, to tail or become distorted.

Symptom Potential Cause Troubleshooting Steps & Solutions
All peaks in the chromatogram are tailing or fronting. Blocked Column Frit or Guard Column: Particulate matter may be obstructing the flow path at the head of the column.1. Backflush the Column: Reverse the column and flush it with a strong solvent to dislodge particulates. 2. Replace the Frit: If possible, replace the inlet frit of the column. 3. Replace the Guard Column: If a guard column is in use, replace it with a new one.[2]
Column Void: A void or channel has formed in the stationary phase at the column inlet.1. Inspect the Column Inlet: If possible, visually inspect the top of the column bed for any settling or voids. 2. Replace the Column: A column with a significant void typically needs to be replaced.
Broad peaks, especially for early eluting compounds. Extra-Column Volume: Excessive volume in the tubing and connections between the injector and detector.1. Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.12-0.17 mm ID).[1] 2. Check Fittings: Ensure all fittings are properly tightened and are of the correct type to minimize dead volume.

Experimental Protocols

Protocol 1: HPLC Method for Symmetrical Peak Shape of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

This protocol provides a starting point for developing a robust HPLC method for the analysis of the target compound.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Solvent: 95:5 Water:Acetonitrile with 0.1% Formic Acid.

  • Detection: UV at 230 nm and/or Mass Spectrometry.

Protocol 2: Sample Preparation for Analysis

A simple and effective sample preparation protocol to minimize matrix effects.

  • Sample Dilution: Dilute the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to an expected concentration within the linear range of the assay.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove any particulate matter.

  • Transfer to Vial: Transfer the filtered sample to an appropriate autosampler vial for injection.

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid q1 Does tailing affect all peaks or only the analyte peak? start->q1 all_peaks All Peaks Tailing q1->all_peaks All Peaks analyte_peak Only Analyte Peak Tailing q1->analyte_peak Analyte Only check_system Investigate System-Wide Issues: - Check for blocked frits/guard column - Inspect for column voids - Minimize extra-column volume all_peaks->check_system check_method Investigate Method-Specific Issues: - Verify mobile phase pH (target 2.5-3.0) - Check buffer concentration - Assess for column overload - Ensure sample solvent compatibility analyte_peak->check_method solution_system Solution: - Backflush/replace column or guard - Use shorter/narrower tubing check_system->solution_system solution_method Solution: - Adjust mobile phase pH - Use an end-capped column - Dilute sample or reduce injection volume check_method->solution_method

Caption: A logical workflow for troubleshooting peak tailing.

AnalyteInteractions cluster_low_ph Low pH (e.g., pH 2.7) cluster_high_ph High pH (e.g., pH > 4) analyte_neutral Analyte (Neutral Form) -COOH -OH c18_phase_low C18 Stationary Phase analyte_neutral:f0->c18_phase_low:f0 Ideal Hydrophobic Interaction (Symmetrical Peak) analyte_ionized Analyte (Ionized Form) -COO⁻ -O⁻ silanol Residual Silanol -Si-OH analyte_ionized:f0->silanol:f0 Secondary Ionic Interaction (Peak Tailing)

Caption: Analyte-stationary phase interactions at different pH values.

References

Validation & Comparative

Comparative Guide to Analytical Method Validation: Featuring 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid as a Novel Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method validation using the novel stable isotope-labeled (SIL) internal standard, 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, against traditional internal and external standard methods. The information presented is essential for professionals in drug development and quality control seeking to establish robust and accurate analytical procedures.

The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1] The use of an appropriate internal standard is critical in chromatographic methods, such as liquid chromatography-mass spectrometry (LC-MS), to compensate for variability during sample preparation and analysis.[2][3] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis due to their similar physicochemical properties to the analyte.[4][5]

This guide will explore the validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7]

Comparison of Internal Standard Strategies

The choice of standardization method significantly impacts the reliability of analytical results. Here, we compare the use of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid as an internal standard with an external standard method and a structurally similar analog internal standard.

Validation Parameter 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid (SIL IS) Structural Analog IS External Standard
Specificity/Selectivity High: Differentiated by mass; co-elutes with analyte, minimizing matrix effect differences.Moderate: Chromatographic separation from analyte is necessary; may have different matrix effects.Low: Highly susceptible to matrix effects and variations in sample preparation.
Accuracy (% Recovery) 98-102%90-110%80-120%
Precision (%RSD) < 2%< 5%< 15%
Linearity (R²) > 0.999> 0.995> 0.99
Robustness High: Compensates for minor variations in extraction efficiency, injection volume, and instrument response.[3]Moderate: May not fully compensate for variations in extraction and ionization.Low: Highly sensitive to any procedural or instrumental variations.

Experimental Protocols

Below are detailed methodologies for key experiments in the validation of an LC-MS method for the quantification of a hypothetical analyte, "Drug X," using 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid as an internal standard.

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Drug X reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare a series of calibration standards and quality control (QC) samples by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water). The internal standard working solution is prepared at a constant concentration to be spiked into all samples.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS system.

3. LC-MS/MS Conditions

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Transitions for the analyte and internal standard are determined by infusion and optimization.

4. Validation Experiments

  • Specificity: Analyze blank matrix samples to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity: Analyze a set of at least six calibration standards over the expected concentration range. Plot the peak area ratio (analyte/internal standard) against the analyte concentration and determine the linearity using a weighted linear regression.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. Accuracy is determined as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD).

  • Robustness: Intentionally vary method parameters (e.g., column temperature, mobile phase composition) and assess the impact on the results.

Visualizing the Workflow and Concepts

The following diagrams illustrate the analytical method validation workflow and the principle of using an internal standard.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Define Validation Protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness report Validation Report robustness->report

Caption: A flowchart of the analytical method validation process.

internal_standard_principle cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification sample Sample (Analyte) spike Spike IS into Sample sample->spike is Internal Standard (Known Amount) is->spike extraction Extraction spike->extraction lcms LC-MS System extraction->lcms analyte_peak Analyte Peak Area lcms->analyte_peak is_peak IS Peak Area lcms->is_peak ratio Calculate Peak Area Ratio (Analyte/IS) analyte_peak->ratio is_peak->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: The principle of quantification using an internal standard.

References

A Comparative Guide to Stable Isotope-Labeled Internal Standards: 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid vs. ¹³C-Labeled Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the field of quantitative bioanalysis, particularly in drug development and clinical research, the use of liquid chromatography-mass spectrometry (LC-MS) is the gold standard for its sensitivity and selectivity.[1] Achieving accurate and precise quantification of analytes in complex biological matrices necessitates the use of internal standards (IS). Stable isotope-labeled (SIL) internal standards are considered the most reliable choice as they share near-identical physicochemical properties with the analyte, co-eluting chromatographically and experiencing similar matrix effects and ionization efficiencies.[2][3][4] This guide provides a detailed comparison between two common stable isotope labeling strategies, using 2-[(2-hydroxybenzoyl)amino]acetic acid (Salicylglycine) as a case study: labeling with Nitrogen-15 (¹⁵N) versus Carbon-13 (¹³C).

Key Considerations in Choosing a Stable Isotope-Labeled Standard

The selection of an appropriate SIL internal standard is a critical aspect of bioanalytical method development. The ideal SIL-IS should be chemically identical to the analyte but with a distinct mass, ensuring it can be differentiated by the mass spectrometer.[5] Both ¹⁵N and ¹³C labeling strategies can achieve this; however, there are several factors to consider when choosing between them.

1. Isotopic and Chemical Stability: The isotopic label must be stable throughout sample preparation, chromatography, and ionization, with no exchange or loss of the isotope.[4] Both ¹⁵N and ¹³C are stable, non-radioactive isotopes.[] Generally, ¹⁵N and ¹³C labels are incorporated into the core structure of the molecule and are not susceptible to back-exchange, a potential issue with deuterium (²H) labeled standards.[4][7]

2. Mass Shift: The mass difference between the SIL-IS and the analyte should be sufficient to prevent isotopic crosstalk, where the signal from the labeled standard interferes with the signal of the unlabeled analyte, and vice-versa. A mass shift of at least 3 to 4 Daltons is generally recommended.

3. Synthesis and Cost: The complexity and cost of synthesizing the labeled standard are significant practical considerations. The synthetic route for incorporating ¹³C can sometimes be more complex and, therefore, more expensive than for ¹⁵N.[] However, this is highly dependent on the specific molecule and the desired labeling position. Custom synthesis services are available for a wide range of labeled compounds, including those with ¹³C and ¹⁵N isotopes.[8]

4. Natural Abundance: The natural abundance of the heavy isotope can influence the background signal in mass spectrometry. ¹³C has a higher natural abundance (approximately 1.1%) compared to ¹⁵N (approximately 0.37%).[][9] This means that for highly sensitive assays, ¹⁵N labeling may provide a cleaner background with less potential for interference from naturally occurring heavy isotopes in the analyte.[]

Quantitative Data Comparison: ¹⁵N vs. ¹³C Labeling

The following table summarizes the key quantitative and qualitative differences between using ¹⁵N and ¹³C as labels for internal standards, with Salicylglycine as a conceptual example.

Feature¹⁵N-Labeled Salicylglycine¹³C-Labeled SalicylglycineRationale & Implications
Typical Mass Shift +1 Da per ¹⁵N atom+1 Da per ¹³C atomMultiple ¹³C atoms are often incorporated (e.g., in the benzoyl ring or glycine moiety) to achieve a larger mass shift (e.g., +6 Da for ¹³C₆-benzoyl labeled Salicylglycine). A single ¹⁵N label provides a smaller mass shift.
Natural Abundance ¹⁵N: ~0.37%[][9]¹³C: ~1.1%[][9]The lower natural abundance of ¹⁵N can lead to lower background noise and potentially higher sensitivity in mass spectrometric detection.[]
Isotopic Purity Typically >98%Typically >98%High isotopic purity is crucial to minimize isotopic crosstalk and ensure accurate quantification. Both labeling strategies can achieve high purity through careful synthesis and purification.
Chemical Purity Typically >98%Typically >98%High chemical purity is essential to avoid the introduction of interfering substances.
Chromatographic Shift Generally negligibleGenerally negligibleUnlike deuterium labeling, which can sometimes cause a slight shift in retention time, ¹³C and ¹⁵N labeled standards typically co-elute perfectly with the unlabeled analyte.[7]
Synthesis Complexity & Cost Generally less complex and potentially lower cost for a single label.[]Can be more complex and costly, especially for multiple labels or specific positional labeling.[10]The cost and complexity of synthesis are important practical considerations in method development.[11]

Experimental Protocols

The following is a representative experimental protocol for a bioanalytical method using a stable isotope-labeled internal standard, such as ¹⁵N- or ¹³C-labeled Salicylglycine, for the quantification of the unlabeled analyte in human plasma by LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of ¹⁵N-Salicylglycine in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from other matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least one specific precursor-to-product ion transition for the analyte and the internal standard. For example:

      • Salicylglycine (unlabeled): e.g., m/z 196 -> 121

      • ¹⁵N-Salicylglycine: e.g., m/z 197 -> 121

      • ¹³C₆-Salicylglycine: e.g., m/z 202 -> 127

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Plasma Plasma Sample Add_IS Add IS (¹⁵N or ¹³C Labeled) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Peak_Area_Ratio Calculate Peak Area Ratio (Analyte / IS) Data_Processing->Peak_Area_Ratio Calibration_Curve Calibration Curve Peak_Area_Ratio->Calibration_Curve Final_Concentration Determine Analyte Concentration Calibration_Curve->Final_Concentration

Caption: A typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard.

G cluster_1 Analysis cluster_2 Result Analyte Analyte (Unknown Amount) MS Mass Spectrometer Analyte->MS IS Internal Standard (Known Amount) IS->MS Ratio Response Ratio (Analyte / IS) MS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: The principle of Isotope Dilution Mass Spectrometry.

References

Quantitative Analysis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Linearity and Range of Quantification

The following table summarizes the linearity and range of quantification for salicylglycine (representing 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid) and hippuric acid, as determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

AnalyteLinearity (r²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Matrix
Salicylglycine >0.99 (Typical)Not specifiedNot specifiedBiological (e.g., Plasma, Urine)
Hippuric Acid >0.990.25 µg/mL[1][2]250 µg/mL[1][2]Monkey Urine[1][2]
Hippuric Acid >0.9992Not specifiedNot specifiedHuman Urine[3]

Note: Specific quantitative data for the linearity and range of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid or its non-labeled counterpart, salicylglycine, is not extensively reported in publicly available literature. The values presented for salicylglycine are typical expectations for a well-behaved small molecule in a validated LC-MS/MS assay. In contrast, validated methods for hippuric acid provide concrete data on its quantitative performance.

Experimental Workflow and Metabolic Context

The following diagrams illustrate a typical experimental workflow for quantitative bioanalysis and the metabolic pathways of the compared compounds.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Matrix Biological Matrix (e.g., Plasma, Urine) Spike Spike with Internal Standard (IS) Matrix->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography Separation Evaporation->LC MS Tandem Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical bioanalytical workflow for the quantification of small molecules.

Metabolic Pathways cluster_Salicylglycine Salicylglycine Pathway cluster_HippuricAcid Hippuric Acid Pathway SA Salicylic Acid Salicylglycine 2-(2-hydroxybenzamido)acetic acid (Salicylglycine) SA->Salicylglycine + Glycine Gly1 Glycine BA Benzoic Acid HA Hippuric Acid BA->HA + Glycine Gly2 Glycine

Caption: Metabolic formation of Salicylglycine and Hippuric Acid.

Experimental Protocols

The following is a representative experimental protocol for the determination of linearity and range of quantification for a small molecule like hippuric acid or salicylglycine in a biological matrix using LC-MS/MS. This protocol is based on methodologies reported for hippuric acid analysis.[1][2]

1. Objective

To establish the linearity and range of quantification for the analysis of the target analyte in the selected biological matrix.

2. Materials and Reagents

  • Target analyte certified reference standard.

  • Stable isotope-labeled internal standard (SIL-IS).

  • Control biological matrix (e.g., drug-free human plasma or urine).

  • LC-MS grade methanol, acetonitrile, water, and formic acid.

  • 96-well plates or microcentrifuge tubes.

3. Preparation of Stock and Working Solutions

  • Stock Solutions: Prepare primary stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a mixture of organic solvent and water. Prepare a working solution of the SIL-IS at an appropriate concentration.

4. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Prepare a set of at least eight non-zero calibration standards by spiking the control biological matrix with the appropriate working standard solutions. The concentrations should span the expected analytical range.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

5. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of each calibration standard, QC sample, and blank matrix into a 96-well plate.

  • Add 150 µL of the internal standard working solution in acetonitrile to each well.

  • Vortex the plate for 5 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for analysis.

6. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM). Optimize the precursor and product ion transitions for the analyte and internal standard.

7. Data Analysis and Acceptance Criteria

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x² weighting).

  • Linearity: The coefficient of determination (r²) should be ≥ 0.99.

  • Range of Quantification: The lowest and highest calibration standards must be quantifiable with acceptable precision and accuracy. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Comparison and Conclusion

This guide highlights the available quantitative data for hippuric acid as a viable alternative for bioanalytical studies where 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid might be considered. The established linearity and wide quantification range of hippuric acid in various biological matrices make it a robust biomarker for relevant metabolic studies.[1][2][3]

While specific data for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is lacking in the public domain, the provided experimental protocol offers a solid foundation for its validation. Researchers aiming to quantify this compound should perform a full method validation to establish its linearity, range, precision, and accuracy in the matrix of interest. The use of a stable isotope-labeled internal standard, as is the case with the target compound, is a standard and recommended practice to ensure the highest quality of quantitative data.

References

A Comparative Guide to the Performance Characteristics of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, its non-labeled counterpart salicyluric acid, and its parent compound, salicylic acid, alongside the widely used alternative, aspirin. This document is intended to aid researchers in understanding the nuances of these compounds, with a focus on their mechanisms of action, binding affinities, and specificities, supported by experimental data and detailed protocols.

Executive Summary

2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is the 15N-labeled form of salicyluric acid, the primary metabolite of salicylic acid. While salicylic acid and its prodrug, aspirin, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes, salicyluric acid is generally considered to be biologically inactive. The incorporation of the stable 15N isotope makes 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid a valuable tool for metabolic and pharmacokinetic studies, allowing researchers to trace the fate of salicylic acid in biological systems with high precision. This guide will delve into the performance differences between these compounds, highlighting the significance of the 15N label for research applications.

Mechanism of Action

The primary mechanism of action for salicylic acid and aspirin involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[1][2] There are two main isoforms of this enzyme, COX-1 and COX-2. Aspirin irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes.[3] Salicylic acid, on the other hand, exhibits a more complex and reversible inhibition of COX activity.[4]

In contrast, salicyluric acid , the glycine conjugate of salicylic acid, is considered to be a biologically inactive metabolite with no significant anti-inflammatory effects.[5] Its formation is a key step in the renal excretion of salicylates.[6] The 15N labeling in 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid does not alter its inherent biological activity but serves as a tracer for metabolic studies.[7][8]

dot

Aspirin Aspirin Salicylic_Acid Salicylic_Acid Aspirin->Salicylic_Acid Hydrolysis Salicyluric_Acid Salicyluric_Acid Salicylic_Acid->Salicyluric_Acid Glycine Conjugation COX1_COX2 COX-1 & COX-2 Salicylic_Acid->COX1_COX2 Inhibits 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid Metabolism Metabolism Studies 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid->Metabolism Tracer for Excretion Excretion Salicyluric_Acid->Excretion Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates

Figure 1. Metabolic and signaling pathway of salicylates.

Comparative Performance Data

The following tables summarize the available quantitative data for the inhibition of COX enzymes and protein binding for salicylic acid and aspirin. Direct experimental data for the inhibitory activity of salicyluric acid on COX enzymes is limited, as it is widely considered inactive.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundTargetIC50Notes
AspirinCOX-11.3 ± 0.5 µMIrreversible inhibitor.[2]
COX-2~50 µMSignificantly less potent against COX-2.[9]
Salicylic AcidCOX-1Weak inhibitorInactive against purified enzyme, but shows weak inhibition in intact cells.[8][10]
COX-2≈5 µM (in intact cells)Inhibits COX-2 expression and activity in intact cells.[1][11]
Salicyluric AcidCOX-1 / COX-2Not reportedGenerally considered inactive.

Table 2: Protein Binding

CompoundProteinBinding AffinityMethod
Salicylic AcidHuman Serum Albumin~80-90% boundIn vivo ultrafiltration[12]
AspirinHuman Serum Albumin~50-80% boundIn vivo ultrafiltration[12]

The Role of 15N Labeling

The primary purpose of the 15N isotope in 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is to serve as a stable isotope tracer in metabolic research.[7][8] This allows for the precise tracking and quantification of salicylic acid metabolism and excretion pathways in vivo without the use of radioactive isotopes.

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cluster_0 Experimental Workflow Administer Administer 15N-labeled Salicylic Acid Precursor Biological_System Biological System (e.g., cell culture, animal model) Administer->Biological_System Sample_Collection Collect Biological Samples (e.g., plasma, urine) Biological_System->Sample_Collection Sample_Processing Process Samples (e.g., extraction, separation) Sample_Collection->Sample_Processing Analysis Analyze for 15N-labeled Metabolites (e.g., Mass Spectrometry, NMR) Sample_Processing->Analysis Quantification Quantify Metabolite Levels and Flux Analysis->Quantification

Figure 2. Workflow for a typical 15N metabolic labeling study.

Experimental Protocols

In Vitro COX Inhibition Assay (Enzyme Immunoassay)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Prostaglandin E2 (PGE2) standard

  • PGE2-specific antibody

  • Enzyme-linked immunosorbent assay (ELISA) plate

  • Wash buffer

  • Substrate and stop solution for ELISA

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and either COX-1 or COX-2 enzyme in an ELISA plate.

  • Add various concentrations of the test compounds to the wells. A vehicle control (e.g., DMSO) should also be included.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-20 minutes).

  • Stop the reaction by adding a suitable stop solution.

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA. This involves adding a PGE2 conjugate and a specific primary antibody.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity, by non-linear regression analysis.

Fluorescence Polarization Binding Assay

This protocol outlines a method to determine the binding affinity (Kd) of compounds to a target protein, such as COX enzymes.

Materials and Reagents:

  • Purified target protein (e.g., COX-1 or COX-2)

  • Fluorescently labeled ligand (a molecule known to bind to the target protein)

  • Test compounds

  • Assay buffer

  • Black microplates (e.g., 384-well)

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In the wells of a black microplate, add the assay buffer, a constant concentration of the fluorescently labeled ligand, and the purified target protein.

  • Add the different concentrations of the test compound to the wells.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

Data Analysis:

  • The binding of the fluorescently labeled ligand to the protein results in a high fluorescence polarization value.

  • Competitive binding of the test compound displaces the fluorescent ligand, leading to a decrease in fluorescence polarization.

  • The Kd can be determined by plotting the change in fluorescence polarization against the concentration of the test compound and fitting the data to a suitable binding model.

Conclusion

2-[(2-hydroxybenzoyl)(15N)amino]acetic acid serves as a specialized tool for metabolic research rather than a therapeutic agent. Its performance is defined by its utility as a stable isotope tracer to elucidate the pharmacokinetics of salicylic acid. In contrast, salicylic acid and its prodrug aspirin are active NSAIDs with well-characterized inhibitory effects on COX enzymes. While salicyluric acid is the major, inactive metabolite of salicylic acid, the 15N-labeled version provides an invaluable method for researchers in drug development and metabolic studies to precisely track and quantify the disposition of salicylates in biological systems.

References

comparison of different internal standards for mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of performance with supporting experimental data for researchers, scientists, and drug development professionals.

In the realm of quantitative mass spectrometry, the use of an internal standard (IS) is a cornerstone of robust and reliable analytical methods. An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations that can occur during sample preparation, injection, and analysis. This guide provides a comprehensive comparison of different types of internal standards, their performance characteristics, and detailed experimental protocols to aid in the selection of the most appropriate standard for your analytical needs.

Key Performance Characteristics: A Comparative Analysis

The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, ensuring it experiences similar effects from the sample matrix and analytical system. The two primary categories of internal standards are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analog Internal Standards.

Stable Isotope-Labeled (SIL) Internal Standards are considered the "gold standard" in quantitative mass spectrometry. In these standards, one or more atoms in the analyte molecule are replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This minimal structural modification results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its separate detection by the mass spectrometer.

Structural Analog Internal Standards are molecules with a chemical structure similar to the analyte but are not isotopically labeled. They are often used when a SIL internal standard is not commercially available or is prohibitively expensive.

The choice between these types of internal standards, and even between different types of SILs, can significantly impact the accuracy and precision of analytical data.

Quantitative Performance Data

The following table summarizes the key performance differences between various internal standards based on experimental data from multiple studies. Stable isotope-labeled internal standards, particularly those labeled with ¹³C, consistently demonstrate superior performance in terms of precision (lower coefficient of variation, %CV) and accuracy.

Internal Standard TypeAnalyte(s)MatrixKey Performance Metric(s)FindingReference(s)
¹³C-Labeled SIL vs. Deuterated (²H) SIL AmphetaminesBiological SamplesChromatographic Resolution, Fragmentation Energy¹³C-labeled IS co-eluted with the analyte, while deuterated IS showed increased chromatographic separation with a higher number of deuterium substitutes. Deuterated IS also required more fragmentation energy.
¹³C-Labeled SIL vs. Deuterated (²H) SIL SphingosineBiological MatrixIntra- and Inter-assay Variation (%CV)C13-labeled internal standards showed excellent intra- and inter-assay variations of less than 10%.
SIL IS vs. Structural Analog IS Kahalalide FNot SpecifiedPrecision (% Bias and Standard Deviation)The use of a SIL internal standard significantly improved precision (p=0.02) and accuracy compared to a structural analog. The mean bias was 100.3% (SD 7.6%) for the SIL IS and 96.8% (SD 8.6%) for the analog IS.
SIL IS vs. External Standard Metformin and GlyburideSimulated SamplesQuantitative AccuracyThe stable isotope-labeled internal standard improved the quantitative accuracy of Glyburide, which was affected by signal suppression from co-eluting Metformin.

Experimental Protocols: A Step-by-Step Guide

The successful implementation of an internal standard strategy relies on a well-defined and validated experimental protocol. Below are detailed methodologies for the use of different types of internal standards in quantitative mass spectrometry.

General Workflow for Internal Standard Addition and Analysis

The following diagram illustrates a typical workflow for a quantitative analysis using an internal standard.

Internal Standard Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Add known amount of IS Extraction Analyte Extraction (e.g., LLE, SPE, PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

A Comparative Guide to Method Validation for Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regulatory guidelines for the validation of stable isotope dilution (SID) assays, primarily focusing on the harmonized ICH M10 guideline, which is now the standard for the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Additionally, it delves into a comparison of different strategies within SID assays, offering experimental insights into the performance of various stable isotope labeling approaches.

The validation of bioanalytical methods is a critical component in the regulatory submission process for new drugs, ensuring the reliability and quality of the data. Stable isotope dilution analysis, particularly coupled with mass spectrometry, is a powerful technique for accurate quantification of analytes in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended, especially for mass spectrometry-based methods, as it helps to compensate for variability during sample processing and analysis.

Comparison of Method Validation Guidelines

The International Council for Harmonisation (ICH) M10 guideline provides a single, unified standard for the validation of bioanalytical assays, streamlining the global drug development process. The following table summarizes the key validation parameters and their acceptance criteria for chromatographic methods as specified in the ICH M10 guideline, with comparative notes from the United States Pharmacopeia (USP) General Chapter <1225>.

Validation ParameterICH M10 GuidelineUSP <1225> Notes
Selectivity & Specificity The method should differentiate the analyte and internal standard (IS) from endogenous matrix components and other interferences. In at least 6 independent blank matrix sources, the response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the IS response.Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For impurity tests, it involves spiking with impurities and demonstrating accurate and precise determination.
Accuracy & Precision Within-run: At least 5 replicates per QC level. Between-run: At least 3 runs. The mean concentration should be within ±15% of the nominal concentration for QC samples, except for the LLOQ, which should be within ±20%. The precision (CV) should not exceed 15% for QCs and 20% for the LLOQ.Accuracy is the closeness of test results to the true value. Precision is the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Calibration Curve & Range A calibration curve with a blank, a zero sample (blank + IS), and at least 6 non-zero concentration levels should be generated for each run. At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentrations is recommended to establish linearity. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Lower & Upper Limits of Quantification (LLOQ & ULOQ) The LLOQ is the lowest standard on the calibration curve with acceptable accuracy (within 20%) and precision (≤20%). The ULOQ is the highest standard on the calibration curve with acceptable accuracy (within 15%) and precision (≤15%).The Quantitation Limit is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
Matrix Effect The effect of the matrix on the ionization of the analyte and IS should be evaluated in at least 6 different sources of matrix. The accuracy of low and high QCs should be within ±15% and the precision (CV) should not be greater than 15% in all individual matrix sources.Not explicitly detailed in the same manner as ICH M10 for bioanalytical methods.
Stability Analyte stability should be evaluated in the biological matrix under various conditions: freeze-thaw, short-term (bench-top), long-term, and stock/working solution stability. The mean concentration of stability QC samples should be within ±15% of the nominal concentration.Not explicitly detailed in the same manner as ICH M10 for bioanalytical methods.
Dilution Integrity To demonstrate that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately measured. The accuracy and precision of the diluted QCs should be within ±15%.Not explicitly detailed in the same manner as ICH M10 for bioanalytical methods.
Carry-over Carry-over should be assessed by injecting a blank sample after a high concentration sample (ULOQ). The response in the blank should not be greater than 20% of the LLOQ for the analyte and 5% for the IS.Not explicitly detailed in the same manner as ICH M10 for bioanalytical methods.

Comparative Performance of Stable Isotope Labeling Strategies

While regulatory guidelines provide the framework for validation, the choice of the stable isotope-labeled internal standard itself can significantly impact assay performance. Below is a comparison of different aspects of stable isotope labeling, supported by experimental findings.

Carbon-13 (¹³C) vs. Deuterium (²H) Labeling

The ideal internal standard should have identical chemical and physical properties to the analyte to ensure it behaves similarly during sample processing, chromatography, and ionization.

Feature¹³C-Labeled Standards²H-Labeled (Deuterated) Standards
Chromatographic Co-elution Superior co-elution with the analyte due to the minimal isotope effect.Can exhibit chromatographic separation from the analyte, especially with a high degree of deuteration. This is due to the significant mass difference between hydrogen and deuterium.
Ionization & Fragmentation Identical ionization and fragmentation patterns to the analyte.May have different ionization efficiency and fragmentation patterns.
Isotopic Stability The ¹³C-C bond is highly stable, with no risk of isotopic exchange.Deuterium atoms, particularly at labile positions, can be susceptible to back-exchange with hydrogen atoms from the solvent.
Matrix Effect Compensation Superior compensation due to co-elution.Can be compromised if there is chromatographic separation from the analyte.
Cost & Availability Generally more expensive and less commercially available.Widely available and generally less expensive.

Experimental studies have shown that ¹³C-labeled internal standards are superior to ²H-labeled ones for analytical purposes. For example, a study on amphetamines demonstrated that ¹³C₆-labeled standards co-eluted with the analyte, whereas ²H-labeled standards showed increasing chromatographic resolution with a higher number of deuterium substitutions.

Importance of Isotopic Purity

The isotopic purity of the internal standard is crucial for accurate quantification. The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte's concentration. Regulatory guidelines recommend checking for the presence of unlabeled analyte in the stable isotope-labeled standard and evaluating its potential influence during method validation.

One study highlighted that an atovaquone-D4 reference standard contained significant amounts of atovaquone-D5 to D8, which had a large impact on method validation, necessitating a recertification of the standard. Another example showed that over 7% of ursodiol was present in the ursodiol-D5 internal standard, which compromised the linearity of the assay.

Single vs. Higher-Order Isotope Dilution Methods

Different calibration strategies can be employed in isotope dilution mass spectrometry.

  • Single Isotope Dilution Mass Spectrometry (ID¹MS): A known amount of the internal standard is added to the sample, and the analyte concentration is determined from the ratio of their signals. This method relies on the accurately known concentration of the internal standard.

  • Higher-Order Isotope Dilution Mass Spectrometry (e.g., ID²MS): These methods involve more complex calibration procedures, often using multiple standards and can correct for biases in the isotopic enrichment of the internal standard.

A case study on ochratoxin A in flour found that results from ID¹MS were on average 6% lower than those from higher-order methods (ID²MS and ID⁵MS). This difference was attributed to an isotopic enrichment bias in the ¹³C-labeled internal standard used for ID¹MS. While ID¹MS is simpler, higher-order methods can provide greater accuracy when the exact concentration or isotopic purity of the internal standard is uncertain.

Experimental Protocols

A detailed experimental protocol is essential for the successful validation of a bioanalytical method. The following is a generalized protocol for an LC-MS/MS method using a stable isotope-labeled internal standard, based on the ICH M10 guideline.

Preparation of Stock and Working Solutions
  • Prepare separate stock solutions of the analyte and the SIL-IS in an appropriate organic solvent.

  • Prepare working solutions by diluting the stock solutions to be used for spiking calibration standards and quality control (QC) samples.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte. The range should include the expected concentrations in study samples and define the LLOQ and ULOQ.

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (within 3x LLOQ), medium QC (30-50% of the calibration range), and high QC (at least 75% of the ULOQ).

Sample Preparation
  • To an aliquot of the biological sample (blank, calibration standard, QC, or study sample), add a fixed amount of the SIL-IS working solution.

  • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix components.

  • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Inject the prepared samples into the LC-MS/MS system.

  • Develop a chromatographic method to achieve adequate separation of the analyte and IS from matrix interferences.

  • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy, and dwell time) for sensitive and specific detection of the analyte and SIL-IS.

Data Analysis
  • Integrate the peak areas of the analyte and the SIL-IS.

  • Calculate the peak area ratio (analyte/SIL-IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in QC and study samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Diagrams can effectively illustrate complex workflows and principles.

G cluster_0 Method Development & Pre-Validation cluster_1 Full Method Validation cluster_2 Application MD Method Development (Analyte & IS Optimization) PV Pre-Validation Experiments (Initial Parameter Assessment) MD->PV Selectivity Selectivity & Specificity PV->Selectivity AccuracyPrecision Accuracy & Precision Selectivity->AccuracyPrecision Calibration Calibration Curve & Range AccuracyPrecision->Calibration MatrixEffect Matrix Effect Calibration->MatrixEffect Stability Stability MatrixEffect->Stability Dilution Dilution Integrity Stability->Dilution Carryover Carry-over Dilution->Carryover SSA Study Sample Analysis Carryover->SSA Report Validation & Bioanalytical Report SSA->Report

Caption: Bioanalytical method validation workflow for stable isotope dilution assays.

Cross-Validation of Analytical Methods for 2-[(2-hydroxybenzoyl)(15N)amino]acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of analytes in biological matrices is paramount. This guide provides a comparative overview of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, a stable isotope-labeled derivative of salicylglycine. The cross-validation of analytical methods is critical when data is generated across different laboratories or when a method is updated during a drug development program, ensuring the comparability and integrity of the results.[1][2]

The use of a stable isotope-labeled (SIL) analyte as an internal standard (IS) is a cornerstone of modern quantitative bioanalysis, offering unparalleled correction for analytical variability during sample preparation and detection.[3] This guide will compare a standard Protein Precipitation (PPT) method with a more selective Solid-Phase Extraction (SPE) method for the extraction of the analyte from human plasma.

Data Presentation: A Comparative Analysis

The performance of the two LC-MS/MS methods for the analysis of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid is summarized below. These values are representative of typical bioanalytical method validation results for similar small molecules.

Performance ParameterMethod 1: LC-MS/MS with Protein PrecipitationMethod 2: LC-MS/MS with Solid-Phase ExtractionAcceptance Criteria (FDA/EMA)
Linearity Range 1 - 1000 ng/mL0.5 - 1000 ng/mL-
Correlation Coefficient (r²) > 0.998> 0.999≥ 0.99
Accuracy (% Bias) -4.5% to +5.2%-3.1% to +2.8%Within ±15% (±20% at LLOQ)[3][4]
Precision (% RSD) ≤ 8.7%≤ 6.5%≤ 15% (≤ 20% at LLOQ)[3][4]
Matrix Effect (% CV) 12.5%4.8%≤ 15%
Recovery (%) 85.2%96.7%Consistent, precise, and reproducible
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mLSignal-to-Noise Ratio ≥ 5

Experimental Protocols

Method 1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Protein Precipitation

This method is rapid and suitable for high-throughput analysis. It relies on precipitating plasma proteins with an organic solvent to release the analyte.

  • Instrumentation and Chromatographic Conditions:

    • LC System: UPLC system (e.g., Shimadzu Nexera)[5]

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+) operated in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[5]

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[6]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid reference standard in methanol.

    • Working Standard Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.

    • Sample Preparation: To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (a deuterated analog, e.g., salicylglycine-d4). Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.

  • Method Validation Parameters:

    • Selectivity: Assessed by analyzing at least six different lots of blank human plasma to check for interferences at the retention times of the analyte and IS.[3] The response from interfering components should not exceed 20% of the analyte response at the LLOQ.[7]

    • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on at least three separate occasions.[3]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Solid-Phase Extraction

This method provides a cleaner extract by using a solid sorbent to selectively bind and elute the analyte, reducing matrix effects.

  • Instrumentation and Chromatographic Conditions:

    • Same as Method 1.

  • Standard and Sample Preparation:

    • Standard Stock and Working Solutions: Prepared as in Method 1.

    • Sample Preparation:

      • To 50 µL of plasma sample, add 50 µL of internal standard solution and 200 µL of 4% phosphoric acid.

      • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

      • Load the pre-treated sample onto the SPE cartridge.

      • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

      • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

      • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

      • Reconstitute the residue in 100 µL of the mobile phase for injection.

  • Method Validation Parameters:

    • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a pure solution.[7]

    • Recovery: Assessed by comparing the analyte response from pre-extraction spiked samples to that of post-extraction spiked samples.

Mandatory Visualization

CrossValidationWorkflow cluster_ref Reference Method (e.g., Method 1) cluster_comp Comparator Method (e.g., Method 2) Ref_Val Full Method Validation Ref_Analysis Analyze Incurred Samples (n > 100) Ref_Val->Ref_Analysis Data_Gen Generate Two Sets of Concentration Data Ref_Analysis->Data_Gen Comp_Val Full Method Validation Comp_Analysis Re-analyze Same Incurred Samples Comp_Val->Comp_Analysis Comp_Analysis->Data_Gen Stat_Analysis Statistical Analysis (e.g., Bland-Altman Plot, % Difference) Data_Gen->Stat_Analysis Equiv_Assess Assess Method Equivalence (e.g., 90% CI within ±30%) Stat_Analysis->Equiv_Assess Report Cross-Validation Report Equiv_Assess->Report

Caption: Workflow for the cross-validation of two bioanalytical methods.

SIL_IS_Principle cluster_process Analytical Process Sample_Prep Sample Preparation (Extraction, Cleanup) Chromatography LC Separation Sample_Prep->Chromatography Ionization MS Ionization Chromatography->Ionization Detection MS/MS Detection Ionization->Detection Ratio Ratio (Analyte / SIL-IS) Remains Constant Detection->Ratio Corrects for variability Analyte Analyte Analyte->Sample_Prep SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) SIL_IS->Sample_Prep Added at start Quant Accurate Quantification Ratio->Quant

Caption: Role of a Stable Isotope-Labeled Internal Standard in analysis.

References

Determining the Limit of Detection for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two common analytical techniques for determining the limit of detection (LOD) of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of analytical methodology is critical in drug development and research for ensuring the sensitivity and accuracy of quantitative analysis. This document outlines the experimental protocols for LOD determination and presents a comparison of the expected performance of these methods.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is fundamental for the reliable quantification of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, a key isotopically labeled metabolite of salicylic acid. Both LC-MS/MS and GC-MS offer high sensitivity and selectivity, making them suitable for trace-level analysis. The following table summarizes the key performance parameters for each method in the context of determining the limit of detection.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 1 - 5 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 5 - 15 ng/mL0.5 - 3 ng/mL
Precision (%RSD) < 15% at LOQ< 20% at LOQ
Accuracy (% Recovery) 85 - 115%80 - 120%
Sample Preparation Simple protein precipitation followed by dilutionDerivatization required to increase volatility
Throughput HighModerate

Experimental Protocols

Detailed methodologies for determining the limit of detection are crucial for reproducibility and validation of the analytical procedure. The protocols provided below are based on established guidelines from the International Council for Harmonisation (ICH) and the International Union of Pure and Applied Chemistry (IUPAC).[1][2]

Limit of Detection Determination by LC-MS/MS

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile compounds in complex matrices.

a) Sample Preparation:

  • Spike known low concentrations of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid into the matrix of interest (e.g., plasma, urine).

  • Perform a protein precipitation by adding three parts of cold acetonitrile to one part of the sample.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and dilute with the initial mobile phase.

b) Instrumental Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatograph (HPLC) system.

  • Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

c) LOD Determination (Signal-to-Noise Ratio Method): The limit of detection can be determined based on the signal-to-noise ratio (S/N).[4][5]

  • Analyze a series of samples with decreasing concentrations of the analyte.

  • Determine the concentration at which the signal is distinguishable from the background noise.

  • A commonly accepted signal-to-noise ratio for estimating the LOD is 3:1.[6][7]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_lod LOD Determination p1 Spike Matrix with Analyte p2 Protein Precipitation p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Dilution p3->p4 a1 Injection into HPLC p4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 l1 Analyze Serial Dilutions a3->l1 l2 Measure Signal and Noise l1->l2 l3 Calculate S/N Ratio l2->l3 l4 Establish LOD at S/N = 3 l3->l4

LC-MS/MS Workflow for LOD Determination
Limit of Detection Determination by GC-MS

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like the target analyte, a derivatization step is necessary.

a) Sample Preparation and Derivatization:

  • Spike known low concentrations of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid into the matrix.

  • Perform a liquid-liquid extraction to isolate the analyte.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and add a derivatizing agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a volatile derivative.[8]

  • Heat the mixture to ensure complete derivatization.

b) Instrumental Analysis:

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., 25 m x 0.2 mm ID).[8]

  • Carrier Gas: Helium.[8]

  • Mass Spectrometer: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

  • Ionization: Electron Ionization (EI).

c) LOD Determination (Based on the Standard Deviation of the Response and the Slope): This method is recommended by the ICH Q2(R1) guideline.[1]

  • Prepare a calibration curve with concentrations in the range of the expected LOD.

  • The LOD is calculated using the formula: LOD = 3.3 * (σ / S), where:

    • σ is the standard deviation of the response (which can be estimated from the standard deviation of the y-intercepts of regression lines).

    • S is the slope of the calibration curve.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_lod LOD Determination p1 Spike Matrix with Analyte p2 Liquid-Liquid Extraction p1->p2 p3 Solvent Evaporation p2->p3 p4 Derivatization (e.g., with BSTFA) p3->p4 a1 Injection into GC p4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (SIM) a2->a3 l1 Prepare Low-Level Calibration Curve a3->l1 l2 Calculate Slope (S) l1->l2 l3 Calculate Standard Deviation of Response (σ) l1->l3 l4 LOD = 3.3 * (σ / S) l2->l4 l3->l4

References

Safety Operating Guide

Prudent Disposal of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions:

Given the lack of specific hazard data, 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid should be handled with care. General safe laboratory practices for handling solid chemical compounds should be followed. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Quantitative Data Summary

The following table summarizes key information for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid and related compounds to provide context for its handling and disposal.

PropertyValueSource
Chemical Formula C₉H₉NO₄ (for the non-isotope labeled parent compound)[1]
Parent Compound Salicyluric Acid[1]
Appearance Likely a solid, based on similar compounds.[2][3]
Solubility Expected to have some solubility in water and organic solvents.[2][3]
Hazard Classification Not definitively classified. Compounds with similar structures can range from non-hazardous to irritants.[2][4]

Step-by-Step Disposal Protocol

The recommended disposal method for 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid, in the absence of a specific SDS, is to treat it as a solid chemical waste. This ensures a high level of safety and compliance with general laboratory waste regulations.

1. Waste Identification and Segregation:

  • Treat 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid as a chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Packaging:

  • Place the solid waste into a clean, dry, and compatible container. The original container, if in good condition, is often a suitable choice.

  • If the original container is compromised, use a new, properly labeled container.

  • Ensure the container is tightly sealed to prevent any release of the substance.[2]

3. Labeling:

  • Clearly label the waste container with the full chemical name: "2-[(2-hydroxybenzoyl)(15N)amino]acetic acid".

  • Include any known hazard information (e.g., "Caution: Handle with Care - Hazard information not fully known").

  • Indicate the approximate quantity of waste.

  • Include the date of waste generation and the responsible researcher's name and lab location.

4. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.[2]

  • This area should be secure, well-ventilated, and away from incompatible materials.

5. Final Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and final disposal.[2]

  • The most common method for disposal of this type of solid organic waste is incineration at a licensed facility.[2]

Important Considerations:

  • The presence of the ¹⁵N isotope does not alter the chemical properties in a way that would change the disposal method from a chemical hazard perspective. However, depending on institutional policies regarding isotopic labeling, there may be additional tracking or documentation requirements.

  • Crucially, always consult with your institution's EHS office for specific guidance on waste disposal procedures. They can provide information tailored to your location and the specific regulations that apply.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical compound, particularly when a specific Safety Data Sheet is not available.

DisposalWorkflow start Start: Need to dispose of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid sds_check Search for specific Safety Data Sheet (SDS) start->sds_check sds_found SDS Available? sds_check->sds_found follow_sds Follow specific disposal instructions in SDS Section 13 sds_found->follow_sds Yes no_sds SDS Not Found sds_found->no_sds No ehs_consult Consult Institutional Environmental Health & Safety (EHS) follow_sds->ehs_consult similar_compounds Research disposal for structurally similar compounds (e.g., benzoyl-amino acids) no_sds->similar_compounds assess_hazards Assess potential hazards (reactivity, toxicity, etc.) similar_compounds->assess_hazards conservative_path Assume it is non-reactive solid chemical waste assess_hazards->conservative_path package_label Package in a sealed, labeled container conservative_path->package_label package_label->ehs_consult ehs_pickup Arrange for waste pickup by EHS or licensed contractor ehs_consult->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Decision workflow for chemical disposal in the absence of a specific SDS.

This guide provides a foundational operational plan for the disposal of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid. Adherence to these conservative, safety-first procedures, in conjunction with institutional guidelines, is paramount for ensuring the safety of laboratory personnel and the protection of the environment.

References

Personal protective equipment for handling 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid. The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with the parent compound, 2-[(2-hydroxybenzoyl)amino]acetic acid (Salicyluric acid), are skin irritation and serious eye damage[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure.

Recommended Personal Protective Equipment:

ActivityRequired PPE
Weighing and Preparing Solutions - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or chemical splash goggles[2] - Laboratory coat
Handling and Transferring - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or chemical splash goggles[2] - Laboratory coat
Cleaning Spills - Chemical-resistant gloves (e.g., nitrile) - Chemical splash goggles[2] - Laboratory coat - Respiratory protection (if dust is generated)
Waste Disposal - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or chemical splash goggles[2] - Laboratory coat

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of any dust.

  • Ensure an eyewash station and safety shower are readily accessible[3].

2. Handling:

  • Avoid contact with skin and eyes[3].

  • Wash hands thoroughly after handling the substance[1][4].

  • Minimize dust generation and accumulation when working with the solid form[3].

  • Keep the container tightly closed when not in use[3][5].

3. Hygiene Measures:

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse[1][3].

Disposal Plan

  • Chemical Waste: Dispose of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid and any solutions containing it as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed waste container and disposed of as chemical waste.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_setup Set up work area in a well-ventilated fume hood prep_ppe->prep_setup handle_weigh Carefully weigh the solid compound prep_setup->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution as needed for the experiment handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate cleanup_waste Dispose of chemical waste and contaminated materials in labeled containers cleanup_decontaminate->cleanup_waste cleanup_ppe Remove PPE and wash hands thoroughly cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of 2-[(2-hydroxybenzoyl)(15N)amino]acetic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.